N-Acetyl-S-phenyl-DL-cysteine-3,3-d2
Description
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Structure
3D Structure
Properties
Molecular Formula |
C11H13NO3S |
|---|---|
Molecular Weight |
241.31 g/mol |
IUPAC Name |
(2R)-2-acetamido-3,3-dideuterio-3-phenylsulfanylpropanoic acid |
InChI |
InChI=1S/C11H13NO3S/c1-8(13)12-10(11(14)15)7-16-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15)/t10-/m0/s1/i7D2 |
InChI Key |
CICOZWHZVMOPJS-KHQCYXSFSA-N |
Isomeric SMILES |
[2H]C([2H])([C@@H](C(=O)O)NC(=O)C)SC1=CC=CC=C1 |
Canonical SMILES |
CC(=O)NC(CSC1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
N-Acetyl-S-phenyl-DL-cysteine-3,3-d2: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-S-phenyl-DL-cysteine-3,3-d2 is a deuterated analog of N-Acetyl-S-phenyl-DL-cysteine. Its primary application in scientific research is as an internal standard for the quantitative analysis of S-phenylmercapturic acid (S-PMA) by mass spectrometry. S-PMA is a crucial biomarker for monitoring human exposure to benzene (B151609), a known carcinogen. The use of a stable isotope-labeled internal standard like this compound is essential for achieving accurate and precise quantification in complex biological matrices such as urine. This technical guide provides a comprehensive overview of this compound, including its chemical properties, its role in biomonitoring for benzene exposure, and detailed experimental protocols for its use.
Chemical and Physical Properties
This compound is a stable, non-radioactive isotopically labeled compound. Its key properties are summarized in the table below.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | DL-S-Phenylmercapturic Acid-d2, Ac-DL-Cys(Ph)-OH-d2 |
| Molecular Formula | C₁₁H₁₁D₂NO₃S |
| Molecular Weight | 241.3 g/mol [1] |
| CAS Number (Unlabeled) | 20640-68-0[2][3] |
| Isotopic Enrichment | ≥99 atom % D[2] |
| Appearance | Solid |
| Storage Conditions | 2-8°C Refrigerator[1] |
Application in Benzene Exposure Biomonitoring
Benzene is a volatile organic compound and a known human carcinogen that can be encountered in both occupational and environmental settings.[4] Monitoring exposure to benzene is critical for assessing health risks. The measurement of urinary biomarkers is a non-invasive and effective method for this purpose. S-phenylmercapturic acid (S-PMA) is a specific and sensitive urinary metabolite of benzene.[5][6]
The metabolic pathway from benzene to S-PMA is a detoxification process. In the body, benzene is first oxidized to benzene oxide, which can then be conjugated with glutathione. Subsequent enzymatic cleavage and N-acetylation lead to the formation of S-PMA, which is then excreted in the urine.
To accurately quantify the low concentrations of S-PMA in urine, a robust analytical method is required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard, such as this compound, is crucial in LC-MS/MS analysis to correct for variations in sample preparation and instrument response, thereby ensuring the reliability of the results.
Benzene Metabolism to S-Phenylmercapturic Acid
Experimental Protocols
The following sections detail the methodologies for the quantification of S-PMA in urine using this compound as an internal standard. The protocols are based on established and validated methods in the scientific literature.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a common and effective method for the cleanup and concentration of S-PMA from urine samples.
-
Sample Thawing and Centrifugation : Thaw frozen urine samples at room temperature. Vortex the samples to ensure homogeneity and then centrifuge to pellet any precipitates.
-
Internal Standard Spiking : Transfer a known volume of the urine supernatant (e.g., 1 mL) to a clean tube. Add a precise amount of this compound solution (the internal standard).
-
SPE Cartridge Conditioning : Condition a C18 SPE cartridge by washing it sequentially with methanol (B129727) and then with water.
-
Sample Loading : Load the urine sample onto the conditioned SPE cartridge.
-
Washing : Wash the cartridge with a series of solutions to remove interfering substances. A typical wash sequence might include water followed by a low-concentration organic solvent wash.
-
Elution : Elute the S-PMA and the internal standard from the cartridge using an appropriate solvent, such as methanol or acetonitrile.
-
Evaporation and Reconstitution : Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small, known volume of the mobile phase used for LC-MS/MS analysis.
Sample Preparation: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is an alternative method for sample preparation.
-
Sample Thawing and Centrifugation : Follow the same initial steps as for SPE.
-
Internal Standard Spiking and Acidification : To a known volume of urine, add the internal standard and an acid (e.g., hydrochloric acid) to adjust the pH.
-
Extraction : Add an immiscible organic solvent (e.g., ethyl acetate) to the acidified urine sample. Vortex vigorously to ensure thorough mixing and extraction of the analyte and internal standard into the organic phase.
-
Phase Separation : Centrifuge the mixture to separate the organic and aqueous layers.
-
Collection of Organic Layer : Carefully transfer the upper organic layer to a new tube.
-
Evaporation and Reconstitution : Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase.
LC-MS/MS Analysis
The reconstituted sample extract is then analyzed by LC-MS/MS.
-
Chromatographic Separation :
-
Column : A C18 reversed-phase column is typically used.
-
Mobile Phase : A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), both containing a small amount of an acid (e.g., formic acid or acetic acid), is commonly employed.
-
Flow Rate : A typical flow rate is in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometric Detection :
-
Ionization Mode : Electrospray ionization (ESI) in the negative ion mode is used.
-
Detection Method : Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The precursor and product ion transitions for both S-PMA and the deuterated internal standard are monitored.
-
S-PMA transition : m/z 238 → 109
-
This compound transition : m/z 240 → 111 (Note: some sources may use d5-labeled standard with a transition of m/z 243 → 114[5])
-
-
Experimental Workflow for S-PMA Quantification
Data Presentation
The use of an internal standard allows for the creation of a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the calibration standards. The concentration of S-PMA in the unknown samples can then be determined from this curve.
| Parameter | Typical Value Range |
| Linearity (r²) | > 0.99 |
| Limit of Quantification (LOQ) | 0.1 - 1.0 ng/mL |
| Precision (%CV) | < 15% |
| Accuracy (%Bias) | ± 15% |
Conclusion
This compound is an indispensable tool for the accurate and reliable quantification of the benzene biomarker S-phenylmercapturic acid in biological samples. Its use as an internal standard in LC-MS/MS methods allows for the correction of analytical variability, which is critical for obtaining high-quality data in research, clinical, and occupational health settings. The detailed protocols and information provided in this guide are intended to assist researchers and scientists in the successful implementation of methods for benzene exposure assessment.
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. immunomart.com [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scielo.br [scielo.br]
- 5. Determination of S-phenylmercapturic acid in human urine using an automated sample extraction and fast liquid chromatography-tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
N-Acetyl-S-phenyl-DL-cysteine-3,3-d2 chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of N-Acetyl-S-phenyl-DL-cysteine-3,3-d2, a critical internal standard for advanced analytical methodologies in toxicology and drug metabolism studies.
Core Chemical Properties
This compound is the deuterium-labeled form of N-Acetyl-S-phenyl-DL-cysteine. The incorporation of two deuterium (B1214612) atoms at the C3 position of the cysteine residue provides a stable isotopic signature, making it an ideal internal standard for mass spectrometry-based quantification.
Quantitative Data Summary
The following table summarizes the key chemical and physical properties of this compound.
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₁D₂NO₃S | [1][2] |
| Molecular Weight | 241.30 g/mol | [1] |
| Isotopic Enrichment | ≥99 atom % D | [3] |
| CAS Number | Not available | [1] |
| CAS Number (unlabeled) | 20640-68-0 | [1][3] |
| Physical State | Solid (assumed) | General knowledge |
| Storage Conditions | Room temperature | [1] |
| Stability | Stable under recommended storage conditions. Re-analysis is recommended after three years. | [1] |
Synthesis and Purification
General Synthesis Strategy
The synthesis would likely involve the following key steps:
-
Preparation of Deuterated Cysteine: Introduction of deuterium at the C3 position of a suitable cysteine precursor. This can be achieved through various methods, such as reduction of a precursor with a deuterium source or enzymatic reactions in a deuterated medium.
-
S-Phenylation: Reaction of the deuterated cysteine with a phenylating agent, such as a phenyl halide or a diaryliodonium salt, to introduce the S-phenyl group.
-
N-Acetylation: Acetylation of the amino group of the S-phenyl-cysteine-d2 intermediate using acetic anhydride (B1165640) or acetyl chloride to yield the final product.
The logical flow of this synthesis can be visualized as follows:
Caption: General workflow for the synthesis of this compound.
Purification
Purification of the final product is crucial to ensure high isotopic and chemical purity, which is essential for its use as an internal standard. High-performance liquid chromatography (HPLC) is a common and effective method for purifying such compounds.
Application in Quantitative Analysis
The primary application of this compound is as an internal standard in isotope dilution mass spectrometry methods, particularly for the quantification of mercapturic acids in biological matrices like urine.[4] Mercapturic acids are metabolites of xenobiotics and endogenous compounds, serving as important biomarkers for exposure to toxic substances and for studying metabolic pathways.
Experimental Protocol: Quantification of Mercapturic Acids using LC-MS/MS
This section details a representative protocol for the analysis of mercapturic acids in urine using this compound as an internal standard.
Objective: To accurately quantify the concentration of a specific mercapturic acid (analyte) in a urine sample.
Materials:
-
Urine sample
-
This compound (Internal Standard, IS) solution of known concentration
-
Solvents for extraction and mobile phase (e.g., methanol (B129727), acetonitrile, water with formic acid)
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system
Methodology:
-
Sample Preparation:
-
Thaw frozen urine samples to room temperature.
-
Centrifuge the samples to pellet any precipitates.
-
Take a known volume of the supernatant.
-
Spike the sample with a known amount of the this compound internal standard solution.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by water.
-
Load the spiked urine sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analyte and the internal standard with an appropriate organic solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the analyte and the internal standard using a suitable HPLC column and gradient elution.
-
Detect and quantify the analyte and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.
-
-
Data Analysis:
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Generate a calibration curve by analyzing a series of calibration standards with known concentrations of the analyte and a constant concentration of the internal standard.
-
Determine the concentration of the analyte in the unknown sample by interpolating its peak area ratio on the calibration curve.
-
The workflow for this analytical protocol is illustrated below:
Caption: Experimental workflow for quantifying mercapturic acids using an internal standard.
Signaling Pathways
This compound is designed as a chemically and biologically inert tracer for analytical purposes. Its primary function is to mimic the analyte of interest during sample preparation and analysis without interfering with biological processes. Therefore, it is not expected to be involved in or perturb any cellular signaling pathways. Research on the biological effects and signaling pathways of its non-deuterated counterpart, N-acetylcysteine (NAC), is extensive and focuses on its role as a precursor to the antioxidant glutathione. However, this is outside the scope of the analytical application of the deuterated compound.
Conclusion
This compound is an indispensable tool for researchers in toxicology, pharmacology, and clinical chemistry. Its well-defined chemical properties and high isotopic purity make it an excellent internal standard for the accurate and precise quantification of mercapturic acid biomarkers. The use of this internal standard in LC-MS/MS workflows significantly improves the reliability of analytical data, which is crucial for understanding exposure to xenobiotics and the metabolic fate of drugs.
References
Synthesis of N-Acetyl-S-phenyl-DL-cysteine-3,3-d2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-Acetyl-S-phenyl-DL-cysteine-3,3-d2, a deuterated isotopologue of the benzene (B151609) metabolite S-phenylmercapturic acid. This compound is of significant interest as an internal standard for quantitative bioanalytical mass spectrometry assays, particularly in the fields of toxicology and drug metabolism.[1] The selective incorporation of deuterium (B1214612) at the C-3 position of the cysteine moiety offers a distinct mass shift, facilitating precise quantification in complex biological matrices.
Physicochemical Properties and Characterization Data
Table 1: Physicochemical Properties
| Property | Value | Compound |
| Molecular Formula | C₁₁H₁₁D₂NO₃S | This compound[2] |
| Molecular Weight | 241.3 g/mol | This compound[2] |
| Molecular Formula | C₁₁H₁₃NO₃S | N-Acetyl-S-phenyl-L-cysteine[3] |
| Molecular Weight | 239.29 g/mol | N-Acetyl-S-phenyl-L-cysteine[3] |
| Appearance | White to off-white solid | N/A |
| Melting Point | N/A | N/A |
| Solubility | Soluble in methanol, ethanol, DMSO | N/A |
Table 2: Spectroscopic Data for N-Acetyl-L-cysteine (Unlabeled Precursor Analogue)
| Technique | Data | Reference |
| ¹H NMR (D₂O) | δ 4.63 (m, 1H), 2.99 (m, 2H), 2.08 (s, 3H) | [4] |
| ¹³C NMR (D₂O) | δ 176.89, 173.66, 57.51, 27.41, 23.45 | [4] |
| Mass Spectrum (EI) | m/z 163 (M+), 121, 102, 75, 59 | [5][6] |
Proposed Synthetic Workflow
The synthesis of this compound can be logically approached in a three-step sequence starting from the commercially available deuterated precursor, L-cysteine-3,3-d2. The following diagram illustrates the proposed synthetic pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. N-乙酰基-S-苯基-L-半胱氨酸 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 4. Real-Time insight into in vivo redox status utilizing hyperpolarized [1-13C] N-acetyl cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-Cysteine, N-acetyl- [webbook.nist.gov]
- 6. L-Cysteine, N-acetyl- [webbook.nist.gov]
An In-depth Technical Guide to the Hypothesized Mechanism of Action of N-Acetyl-S-phenyl-DL-cysteine-3,3-d2
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental studies on the mechanism of action of N-Acetyl-S-phenyl-DL-cysteine-3,3-d2 are not publicly available. This guide provides a hypothesized mechanism based on the known biotransformation of its non-deuterated analog, N-acetyl-S-phenylcysteine (S-phenylmercapturic acid, SPMA), the well-established mechanisms of N-acetylcysteine (NAC), and the principles of the kinetic isotope effect due to deuteration.
Executive Summary
This compound is a deuterated form of N-acetyl-S-phenylcysteine, a known metabolite of benzene (B151609). While primarily utilized as an internal standard in analytical chemistry for the precise quantification of its non-deuterated counterpart, its unique isotopic labeling introduces potential alterations to its metabolic fate and pharmacological activity. This document elucidates the inferred mechanism of action by examining three core areas: the established metabolic pathway of N-acetyl-S-phenylcysteine, the multifaceted pharmacological activities of its parent compound N-acetylcysteine (NAC), and the influence of deuteration on enzyme kinetics. It is hypothesized that this compound follows the same metabolic and pharmacological pathways as its non-deuterated analog but with altered kinetics, potentially leading to a modified pharmacokinetic and pharmacodynamic profile.
Metabolism of N-Acetyl-S-phenylcysteine
N-acetyl-S-phenylcysteine, also known as S-phenylmercapturic acid (SPMA), is a well-established urinary biomarker for benzene exposure.[1][2][3] Its formation is a detoxification pathway that begins with the metabolism of benzene.
The biotransformation of benzene to SPMA is a multi-step process:
-
Oxidation of Benzene: Benzene is first oxidized by cytochrome P450 enzymes, primarily CYP2E1, to form benzene oxide.
-
Glutathione (B108866) Conjugation: Benzene oxide is then conjugated with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs).[4]
-
Metabolic Processing: The resulting glutathione conjugate is further metabolized through the mercapturic acid pathway. This involves the sequential cleavage of the glutamate (B1630785) and glycine (B1666218) residues, followed by N-acetylation of the remaining cysteine conjugate to form N-acetyl-S-phenylcysteine (SPMA), which is then excreted in the urine.[4][5]
A precursor to SPMA, pre-S-phenylmercapturic acid (pre-SPMA), can also be present in urine and is converted to SPMA under acidic conditions.[6]
Experimental Protocol: Determination of S-Phenylmercapturic Acid in Urine
A common method for the quantification of SPMA in urine involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8]
-
Sample Preparation: Urine samples are spiked with a deuterated internal standard, such as this compound. Solid-phase extraction is then used to clean up the sample.[7]
-
Chromatographic Separation: The extracted sample is injected into an HPLC system, typically with a C18 column, to separate SPMA from other urinary components.[9]
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in selected reaction monitoring (SRM) mode to specifically detect and quantify SPMA and the internal standard based on their unique mass-to-charge ratios of precursor and product ions.[7]
Pharmacological Actions of the Parent Compound: N-Acetylcysteine (NAC)
N-Acetylcysteine (NAC) is a well-studied compound with multiple mechanisms of action.[10] It is plausible that this compound, after potential metabolic cleavage of the phenyl group or through other transformations, could exhibit some of the pharmacological activities of NAC.
Glutathione Precursor
NAC is a precursor to the amino acid L-cysteine, which is a building block for the antioxidant glutathione (GSH).[10] By replenishing intracellular GSH levels, NAC enhances the body's natural antioxidant defenses.[11] This is particularly important in conditions of oxidative stress where GSH levels are depleted.
Antioxidant Activity
NAC has direct antioxidant properties due to its free thiol group, which can scavenge reactive oxygen species (ROS). Recent research also suggests that NAC can trigger the production of intracellular hydrogen sulfide (B99878) (H2S) and sulfane sulfur species, which are potent antioxidants.[12]
Modulation of Inflammatory Pathways
NAC has been shown to modulate inflammatory pathways. It can reduce the serum levels of pro-inflammatory cytokines such as C-reactive protein (CRP) and interleukin-6 (IL-6).[13]
| Biomarker | Effect of NAC Supplementation | Reference |
| C-reactive protein (CRP) | Reduction in serum levels | [13] |
| Interleukin-6 (IL-6) | Reduction in serum levels | [13] |
| Malondialdehyde (MDA) | Significant decrease | [14] |
| Interleukin-8 (IL-8) | Significant decrease | [14] |
| Homocysteine | Significant decrease | [14] |
| Tumor necrosis factor-α (TNF-α) | Potential for reduction | [14] |
This table summarizes the effects of oral NAC supplementation on various inflammatory and oxidative stress biomarkers as reported in systematic reviews and meta-analyses.
The Influence of Deuteration: The Kinetic Isotope Effect
The substitution of hydrogen with its heavier isotope, deuterium, at the 3,3-position of the cysteine moiety in this compound can influence its metabolic fate through the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, and therefore, reactions that involve the cleavage of this bond will proceed at a slower rate.
Potential Impact on Metabolism
The metabolism of the cysteine portion of the molecule could be affected by deuteration. Enzymes that catalyze reactions involving the cleavage of a C-H bond at the 3-position of the cysteine backbone may exhibit a slower reaction rate with the deuterated substrate. This could lead to:
-
Slower Metabolism: The overall rate of metabolism of this compound may be reduced compared to its non-deuterated counterpart.
-
Increased Half-Life: A slower rate of metabolism could result in a longer plasma half-life of the compound.
-
Altered Metabolite Profile: The slower metabolism of the deuterated portion of the molecule could potentially lead to a shift in the metabolic pathway, favoring other routes of biotransformation that do not involve the cleavage of the C-D bond.
It is important to note that the magnitude of the KIE depends on the specific enzymatic reaction and whether the C-H bond cleavage is the rate-determining step.
Hypothesized Mechanism of Action of this compound
Based on the available evidence for its constituent parts, the mechanism of action of this compound can be inferred as follows:
-
Metabolic Fate: The compound is likely to undergo deacetylation, catalyzed by acylases, similar to other N-acetylated amino acids.[15][16] However, the deuteration at the 3-position of the cysteine moiety may slow down subsequent metabolic steps involving this position, potentially leading to a longer half-life and altered metabolite profile compared to the non-deuterated analog.
-
Pharmacological Activity: If metabolized to release a cysteine or cysteine-like moiety, it could serve as a precursor for glutathione synthesis, thereby exerting antioxidant effects. It may also possess direct ROS scavenging capabilities and modulate inflammatory pathways, similar to NAC. The potential for a longer half-life could translate to a more sustained pharmacological effect.
Conclusion
This compound is a valuable tool in biomedical research, primarily as an internal standard. Its mechanism of action is hypothesized to be a composite of the metabolic pathways of N-acetyl-S-phenylcysteine and the pharmacological activities of N-acetylcysteine, modified by the kinetic isotope effect of deuteration. This deuteration is expected to slow down its metabolism, potentially enhancing its bioavailability and prolonging its therapeutic effects. Further research is warranted to experimentally validate this hypothesized mechanism and to explore the potential therapeutic applications of this and other deuterated compounds.
References
- 1. Application of the urinary S-phenylmercapturic acid test as a biomarker for low levels of exposure to benzene in industry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of S-phenylmercapturic acid in urine as an indicator of exposure to benzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suitability of S-phenyl mercapturic acid and trans-trans-muconic acid as biomarkers for exposure to low concentrations of benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of N-acetyl-S-(2,5-dihydroxyphenyl)-L-cysteine as a urinary metabolite of benzene, phenol, and hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Determination of the urinary benzene metabolites S-phenylmercapturic acid and trans,trans-muconic acid by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biomonitoring of the benzene metabolite s-phenylmercapturic acid and the toluene metabolite s-benzylmercapturic acid in urine from firefighters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdc.gov [cdc.gov]
- 10. N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The metabolism of N-acetylcysteine by human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. N-Acetyl Cysteine Functions as a Fast-Acting Antioxidant by Triggering Intracellular H2S and Sulfane Sulfur Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effects of N-Acetylcysteine on serum level of inflammatory biomarkers in adults. Findings from a systematic review and meta-analysis of randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effects of N-acetylcysteine on inflammatory and oxidative stress biomarkers: A systematic review and meta-analysis of controlled clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Acylase I-catalyzed deacetylation of N-acetyl-L-cysteine and S-alkyl-N-acetyl-L-cysteines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Metabolism of N-acetyl-L-cysteine. Some structural requirements for the deacetylation and consequences for the oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
Isotopic Labeling of N-Acetyl-S-phenyl-cysteine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic labeling of N-Acetyl-S-phenyl-cysteine, a critical tool in metabolism, toxicology, and pharmacokinetic studies. This document details the metabolic pathways involving this compound, experimental protocols for its analysis, and a summary of key quantitative data.
Introduction
N-Acetyl-S-phenyl-cysteine (S-phenylmercapturic acid, SPMA) is a metabolite of benzene (B151609) and other xenobiotics. It is formed through the mercapturic acid pathway, a major route for the detoxification of electrophilic compounds. Due to its specificity, SPMA is a widely accepted biomarker for assessing exposure to benzene. The use of isotopically labeled N-Acetyl-S-phenyl-cysteine, particularly with stable isotopes such as deuterium (B1214612) (²H or D) and carbon-13 (¹³C), is indispensable for its accurate quantification in biological matrices. These labeled compounds serve as ideal internal standards in mass spectrometry-based analytical methods, correcting for matrix effects and variations in sample processing.
Metabolic Pathway: The Mercapturic Acid Pathway
N-Acetyl-S-phenyl-cysteine is the final product of the mercapturic acid pathway, which detoxifies xenobiotics. The process begins with the conjugation of the xenobiotic (or its electrophilic metabolite) with glutathione (B108866) (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). The resulting glutathione conjugate is then sequentially metabolized by peptidases to a cysteine conjugate. Finally, N-acetyltransferase acetylates the cysteine conjugate to form the mercapturic acid, which is then excreted in the urine.
Synthesis of Isotopically Labeled N-Acetyl-S-phenyl-cysteine
While detailed synthetic protocols for isotopically labeled N-Acetyl-S-phenyl-cysteine are often proprietary, the general approach involves the reaction of an isotopically labeled precursor with the appropriate substrate. For instance, ¹³C₆-labeled N-Acetyl-S-phenyl-cysteine can be synthesized using ¹³C₆-benzene as a starting material, which is then metabolized in a biological system or reacted chemically. Deuterium-labeled versions are typically prepared using deuterated reagents in the synthesis of N-acetylcysteine or the phenyl group.
Commercially available isotopically labeled standards are widely used in research and clinical settings. These standards are characterized by high isotopic purity, typically ≥97%.
Experimental Protocols
The quantification of N-Acetyl-S-phenyl-cysteine in biological samples, primarily urine, is most commonly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of an isotopically labeled internal standard is crucial for accuracy and precision.
Sample Preparation for Urinary N-Acetyl-S-phenyl-cysteine Analysis
A common method for extracting N-Acetyl-S-phenyl-cysteine from urine involves solid-phase extraction (SPE).
Materials:
-
Urine sample
-
Isotopically labeled N-Acetyl-S-phenyl-cysteine internal standard (e.g., d₅-SPMA)
-
Deionized water
-
Acetic acid
-
C18 SPE cartridges
-
Vacuum manifold
-
Nitrogen evaporator or vacuum concentrator
-
HPLC mobile phase
Procedure:
-
Thaw the urine specimen to room temperature and vortex to ensure homogeneity.
-
Transfer a 4.0 mL aliquot of urine into a culture tube.
-
Add 0.5 mL of deionized water.
-
Spike the sample with a known amount of the deuterated internal standard solution (e.g., 0.5 mL of 30 ng/mL d₅-SPMA).
-
Pre-condition a C18 SPE cartridge by washing with 2 mL of acetone followed by 2 mL of deionized water.
-
Load the urine mixture onto the SPE cartridge and draw it through under vacuum at a flow rate not exceeding 1 mL/min.
-
Wash the cartridge with 1 mL of HPLC grade water.
-
Elute the analyte and internal standard with three 3 mL portions of acetone, collecting the eluate.
-
Evaporate the acetone extract to dryness using a nitrogen evaporator or vacuum concentrator.
-
Reconstitute the dried extract in 1 mL of the initial HPLC mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[1][2]
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions (Typical):
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 4 µm)
-
Mobile Phase A: 0.1% Acetic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 8 µL
-
Gradient: A linear gradient is typically used to separate the analyte from matrix components.
Mass Spectrometry Conditions (Typical):
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Mass Transitions: The specific mass transitions for the analyte and internal standard are monitored.
The following diagram illustrates a general workflow for the quantitative analysis of N-Acetyl-S-phenyl-cysteine using an isotopically labeled internal standard.
Quantitative Data
The use of isotopically labeled internal standards allows for the generation of accurate and precise quantitative data. The following tables summarize typical mass spectrometry parameters and analytical method performance for the analysis of N-Acetyl-S-phenyl-cysteine (SPMA).
Table 1: Mass Spectrometry Parameters for N-Acetyl-S-phenyl-cysteine (SPMA) and its Deuterated Internal Standard.
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| SPMA | ESI- | 238 | 109 | [3] |
| d₅-SPMA | ESI- | 243 | 114 | [3] |
Table 2: Performance Characteristics of a Typical LC-MS/MS Method for SPMA Quantification.
| Parameter | Value | Reference |
| Linearity Range | 0.400 - 200 ng/mL | [3] |
| Limit of Quantification (LOQ) | 0.10 µg/L | [4] |
| Accuracy | 98.3% - 99.6% | [4] |
| Precision (RSD) | 1.6% - 6.4% | [4] |
Table 3: Commercially Available Isotopically Labeled N-Acetyl-S-phenyl-cysteine Standards.
| Compound | Isotopic Label | Isotopic Purity | Supplier Example |
| N-Acetyl-S-phenyl-cysteine-¹³C₆ | ¹³C₆ | ≥99% | Toronto Research Chemicals |
| N-Acetyl-S-phenyl-cysteine-d₅ | d₅ | ≥98% | CDN Isotopes |
| N-Acetyl-S-phenyl-DL-cysteine-3,3-d₂ | d₂ | Not specified | MedChemExpress[5] |
Conclusion
The isotopic labeling of N-Acetyl-S-phenyl-cysteine is a cornerstone of modern bioanalytical chemistry, enabling precise and accurate quantification of this important biomarker of xenobiotic exposure. The use of stable isotope-labeled internal standards in conjunction with LC-MS/MS provides the sensitivity and specificity required for demanding applications in clinical diagnostics, toxicology, and drug development. The methodologies and data presented in this guide offer a comprehensive resource for researchers and scientists working in these fields.
References
- 1. S-Benzylmercapturic Acid and s-Phenylmercapturic Acid in Urine (8326) - Wikisource, the free online library [en.wikisource.org]
- 2. cdc.gov [cdc.gov]
- 3. Determination of S-phenylmercapturic acid in human urine using an automated sample extraction and fast liquid chromatography-tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New fully automated gas chromatographic analysis of urinary S-phenylmercapturic acid in isotopic dilution using negative chemical ionization with isobutane as reagent gas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to N-Acetyl-S-phenyl-DL-cysteine-3,3-d2 for Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Acetyl-S-phenyl-DL-cysteine-3,3-d2, a critical tool in the field of metabolic research, particularly in the context of xenobiotic exposure. This document details its role as an internal standard in the quantification of S-phenylmercapturic acid (SPMA), a key biomarker for benzene (B151609) exposure. Included are detailed experimental protocols, quantitative data from human biomonitoring studies, and diagrams illustrating the relevant metabolic pathways and analytical workflows.
Introduction to this compound
This compound is the deuterium-labeled form of N-Acetyl-S-phenyl-DL-cysteine, also known as S-phenylmercapturic acid (SPMA). The incorporation of two deuterium (B1214612) atoms at the C-3 position of the cysteine moiety results in a stable, isotopically heavy molecule. This key feature makes it an ideal internal standard for quantitative analysis using mass spectrometry-based techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] In metabolic studies, particularly those investigating exposure to benzene, this compound is used to accurately quantify the levels of its unlabeled counterpart, SPMA, in biological matrices like urine.
The use of a stable isotope-labeled internal standard is crucial for correcting for variations in sample preparation, chromatographic retention, and ionization efficiency, thereby ensuring the accuracy and precision of the analytical method.
Metabolic Pathway of Benzene and Formation of S-Phenylmercapturic Acid
Benzene, a ubiquitous environmental and industrial pollutant, undergoes a complex metabolic process in the body. A minor but highly specific metabolic pathway involves the formation of SPMA. This pathway is a critical indicator of benzene exposure.
The biotransformation begins with the oxidation of benzene to benzene oxide, a reactive epoxide, primarily mediated by cytochrome P450 enzymes in the liver. Benzene oxide can then be conjugated with glutathione (B108866) (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). This conjugation is a key detoxification step, leading to the formation of a pre-SPMA (S-(1,2-dihydro-2-hydroxyphenyl)-glutathione) conjugate. This precursor is then further metabolized through the mercapturic acid pathway. This involves the sequential cleavage of the glutamate (B1630785) and glycine (B1666218) residues from the glutathione conjugate, followed by N-acetylation of the remaining cysteine conjugate to form SPMA, which is then excreted in the urine.
Diagram of the Benzene to S-Phenylmercapturic Acid Metabolic Pathway
Caption: Metabolic conversion of benzene to S-phenylmercapturic acid (SPMA).
Quantitative Analysis of S-Phenylmercapturic Acid
The quantification of SPMA in urine is a reliable method for assessing benzene exposure. The use of this compound as an internal standard is integral to achieving high accuracy and precision in these measurements.
Data Presentation: Urinary SPMA Levels
The following tables summarize urinary SPMA concentrations from various human biomonitoring studies. These values can serve as a reference for interpreting exposure data.
Table 1: Urinary S-Phenylmercapturic Acid (SPMA) Levels in Smokers and Non-Smokers
| Population | Number of Subjects | Median SPMA (µg/g creatinine) | 95th Percentile (µg/g creatinine) |
| Smokers | 1076 | 1.132 | >7.0 |
| Non-Smokers | 1076 | 0.097 | 0.7 |
Data compiled from a study in Central Italy.
Table 2: Urinary S-Phenylmercapturic Acid (SPMA) Levels in Occupationally Exposed Workers
| Exposure Group | Number of Subjects | Mean SPMA (µg/g creatinine) ± SD |
| Exposed Workers (Non-Smokers) | 231 | 1.2 ± 0.9 |
| Control Group (Non-Smokers) | 102 | 0.7 ± 0.6 |
| Exposed Workers (Smokers) | 68 | Higher than non-smoking exposed workers |
Data from a study of workers exposed to low levels of benzene.
Table 3: Urinary S-Phenylmercapturic Acid (SPMA) Levels in Informal Shoe Industry Workers
| Characteristic | Number of Subjects | Mean SPMA (µg/g creatinine) ± SD |
| All Workers | 60 | 26.07 ± 40.57 |
Note: 33% of these workers had SPMA levels above the BEI ACGIH of >25 µg/g creatinine.
Experimental Protocols
This section provides detailed methodologies for the synthesis of the deuterated standard and its application in a typical metabolic study.
Proposed Synthesis of this compound
Step 1: Deuteration of Cysteine
The key step is the introduction of deuterium at the C-3 position of cysteine. This can be challenging due to the presence of the thiol group. A potential method involves the use of a protected cysteine derivative to avoid interference from the thiol group, followed by H-D exchange under basic conditions in D₂O.
Step 2: Synthesis of this compound
A common method for the synthesis of the unlabeled compound is the reaction of N-acetylcysteine with a phenylating agent. A similar approach can be used with the deuterated N-acetylcysteine.
-
N-Acetylation of 3,3-d2-DL-cysteine: The deuterated cysteine is acetylated using acetic anhydride (B1165640) in a suitable solvent.
-
S-Phenylation: The resulting N-acetyl-3,3-d2-DL-cysteine is then reacted with a phenylating agent, such as benzenediazonium (B1195382) chloride or by a metal-catalyzed cross-coupling reaction with a phenyl halide, to introduce the phenyl group onto the sulfur atom.
-
Purification: The final product is purified by recrystallization or chromatography.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of the deuterated standard.
Quantification of Urinary SPMA using LC-MS/MS
This protocol outlines a typical method for the analysis of SPMA in urine samples using this compound as an internal standard.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Sample Thawing and Spiking: Thaw frozen urine samples at room temperature. Centrifuge to remove any precipitate. To a defined volume of urine (e.g., 1 mL), add a known amount of the internal standard, this compound.
-
Acidification: Acidify the urine sample to a pH of approximately 3-4 with an appropriate acid (e.g., formic acid or acetic acid).
-
SPE Cartridge Conditioning: Condition a mixed-mode or reversed-phase SPE cartridge (e.g., Oasis HLB or C18) with methanol (B129727) followed by acidified water.
-
Sample Loading: Load the acidified urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.
-
Mobile Phase: A gradient elution with a mobile phase consisting of water with a small amount of acid (e.g., 0.1% formic acid) as solvent A and an organic solvent like acetonitrile (B52724) or methanol with the same acid concentration as solvent B.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions:
-
SPMA (unlabeled): m/z 238.1 → 109.1
-
This compound (Internal Standard): m/z 240.1 → 109.1 (or other appropriate fragment)
-
-
3. Data Analysis
-
Quantification: The concentration of SPMA in the urine sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of unlabeled SPMA and a constant concentration of the internal standard.
Diagram of the Analytical Workflow
Caption: General workflow for the quantification of urinary SPMA.
Conclusion
This compound is an indispensable tool for researchers and professionals in the fields of toxicology, drug metabolism, and environmental health. Its use as an internal standard in LC-MS/MS-based methods allows for the highly accurate and precise quantification of S-phenylmercapturic acid, a specific and reliable biomarker of benzene exposure. The methodologies and data presented in this guide provide a solid foundation for the implementation of robust analytical protocols for biomonitoring and metabolic studies. The continued application of such stable isotope-labeled standards will be crucial in advancing our understanding of xenobiotic metabolism and its impact on human health.
References
The Gold Standard in Quantitative Analysis: A Technical Guide to the Role of Deuterium Labeling in Mass Spectrometry Standards
Introduction
In the rigorous landscape of quantitative mass spectrometry, particularly within drug development and clinical research, the pursuit of accuracy and precision is paramount. Stable isotope-labeled (SIL) internal standards are the cornerstone of reliable bioanalysis, and among these, deuterium-labeled compounds have emerged as the "gold standard."[1] This technical guide provides an in-depth exploration of the core principles, applications, and critical considerations for the use of deuterium-labeled internal standards. These standards are molecules chemically identical to the analyte of interest, with the key difference being the substitution of one or more hydrogen atoms with their stable, heavier isotope, deuterium (B1214612) (²H or D).[2][3] This subtle modification allows the internal standard to be distinguished by the mass spectrometer while ensuring it mirrors the analyte's behavior throughout the analytical workflow, from sample preparation to detection, thereby correcting for a multitude of potential errors.[2][4]
Core Principle: Isotope Dilution Mass Spectrometry (IDMS)
The efficacy of deuterium-labeled standards is rooted in the principle of Isotope Dilution Mass Spectrometry (IDMS).[4] This powerful technique is the most accurate quantitative method for correcting for analytical variability.[1][5] The process involves adding a known quantity of the deuterium-labeled internal standard (IS) to a sample containing an unknown quantity of the native analyte at the earliest stage of sample preparation.[4]
Because the deuterated standard is chemically and physically identical to the analyte, it experiences the same processing inefficiencies, including:
-
Inconsistent Recovery: Losses during extraction, evaporation, or reconstitution steps.[1]
-
Matrix Effects: Co-eluting components from complex biological matrices (e.g., plasma, urine) that can suppress or enhance the ionization of the target analyte.[2]
-
Instrumental Fluctuations: Minor variations in injection volume or mass spectrometer sensitivity over time.[1]
The mass spectrometer detects both the analyte and the co-eluting internal standard based on their mass-to-charge (m/z) ratio. By measuring the peak area ratio of the analyte to the internal standard, these sources of error are effectively normalized, enabling highly accurate and precise quantification.[4]
References
The Role of N-Acetyl-S-phenyl-DL-cysteine-3,3-d2 as a Tracer in Biomedical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Acetyl-S-phenyl-DL-cysteine-3,3-d2, a critical tracer compound and internal standard used in the quantitative analysis of S-phenylmercapturic acid (SPMA). SPMA is a key urinary biomarker for assessing exposure to benzene (B151609), a ubiquitous environmental pollutant and known carcinogen. This document details the underlying metabolic pathways, experimental protocols for its application, and relevant quantitative data, offering a valuable resource for professionals in toxicology, drug development, and environmental health research.
Introduction to Benzene Metabolism and Biomarkers
Benzene is metabolized in the body through a complex series of enzymatic reactions. A minor but highly specific metabolic pathway involves the oxidation of benzene to benzene oxide, which is then conjugated with glutathione (B108866) (GSH).[1][2] Subsequent enzymatic cleavage and N-acetylation lead to the formation of S-phenylmercapturic acid (SPMA), which is excreted in the urine.[1][2] The specificity of SPMA as a metabolite of benzene makes it an excellent biomarker for monitoring benzene exposure, even at low levels.[1][3]
Accurate quantification of urinary SPMA is crucial for assessing exposure levels and associated health risks. Stable isotope dilution analysis using a deuterated internal standard is the gold standard for such quantitative measurements, minimizing analytical variability and improving accuracy. This compound serves as this ideal internal standard, as it is chemically identical to the native SPMA but mass-shifted due to the deuterium (B1214612) labels, allowing for precise differentiation and quantification by mass spectrometry.[4]
Benzene Metabolism to S-Phenylmercapturic Acid (SPMA)
The metabolic pathway from benzene to SPMA is a multi-step process primarily occurring in the liver. The following diagram illustrates the key transformations:
References
Physical characteristics of N-Acetyl-S-phenyl-DL-cysteine-3,3-d2
Technical Guide: N-Acetyl-S-phenyl-DL-cysteine-3,3-d2
Audience: Researchers, Scientists, and Drug Development Professionals
Core Subject: An In-depth Examination of the Physical Characteristics, Biological Significance, and Analytical Application of this compound.
This technical guide provides a comprehensive overview of this compound, a deuterated isotopologue of S-phenylmercapturic acid. The document details its physical and chemical properties, its role in the metabolic pathway of benzene (B151609), and its primary application as an internal standard in analytical toxicology.
Physical and Chemical Properties
This compound is the deuterium-labeled form of N-Acetyl-S-phenyl-DL-cysteine.[1] The incorporation of two deuterium (B1214612) atoms at the C-3 position of the cysteine residue results in a higher molecular weight compared to its unlabeled counterpart. This mass difference is fundamental to its use in mass spectrometry-based analytical methods.
The key physical and chemical data for this compound are summarized in the table below. Data for the non-deuterated L-enantiomer (S-Phenylmercapturic Acid) is also provided for comparison where specific data for the deuterated DL-racemate is unavailable.
| Property | Value (this compound) | Value (S-Phenylmercapturic Acid - non-deuterated) |
| Molecular Formula | C₁₁H₁₁D₂NO₃S[2][3] | C₁₁H₁₃NO₃S[4][5] |
| Molecular Weight | 241.30 g/mol [2][6] | 239.29 g/mol [4][5] |
| Synonyms | DL-S-Phenylmercapturic Acid-d2; Ac-DL-Cys(Ph)-OH-d2 | N-acetyl-S-phenyl-L-cysteine; S-PMA[5] |
| CAS Number | N/A | 20640-68-0 (for DL form)[6]; 4775-80-8 (for L-form)[4][5] |
| Isotopic Enrichment | ≥99 atom % D[6][7] | N/A |
| Melting Point | Not available | 155 °C[8] |
| Solubility | 10 mM in DMSO[2] | DMF: 30 mg/ml; DMSO: 30 mg/ml; Ethanol: 5 mg/ml[5] |
| Storage Conditions | Room temperature[2][6] | -20°C[5] |
| Stability | Stable under recommended storage conditions. Re-analysis is suggested after three years.[6] | Stable for ≥ 4 years at -20°C[5] |
Biological Significance and Metabolic Pathway
The non-deuterated analog of this compound, S-phenylmercapturic acid (S-PMA), is a well-established urinary biomarker for assessing exposure to benzene.[5][9] Benzene undergoes extensive metabolism in the body. One of its minor but highly specific metabolic pathways involves an initial oxidation to benzene oxide, followed by enzymatic conjugation with glutathione (B108866) (GSH). This conjugate is then sequentially metabolized through the mercapturic acid pathway to ultimately yield S-PMA, which is excreted in the urine.[10] The specificity of S-PMA makes it a more reliable biomarker for low-level benzene exposure than other metabolites like phenol (B47542) or trans,trans-muconic acid.[9]
The diagram below illustrates the metabolic conversion of benzene to S-phenylmercapturic acid.
Caption: Metabolic pathway of benzene to S-phenylmercapturic acid (S-PMA).
Experimental Protocols: Analytical Application
The primary application of this compound is as an internal standard for the quantitative analysis of S-PMA in biological matrices, most commonly urine, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][11][12] Its chemical similarity to the analyte (S-PMA) ensures it behaves almost identically during sample extraction, chromatographic separation, and ionization, while its mass difference allows for distinct detection by the mass spectrometer. This corrects for variations in sample preparation and instrument response, leading to highly accurate and precise quantification.
General Protocol for S-PMA Quantification in Urine using LC-MS/MS
This protocol outlines a typical workflow for determining S-PMA concentrations in urine samples.
-
Sample Preparation:
-
Thaw frozen urine samples to room temperature.
-
Vortex mix the samples to ensure homogeneity.
-
Transfer a known aliquot (e.g., 1 mL) of each urine sample, calibrator, and quality control sample into a clean tube.
-
Add a precise volume of a working solution of this compound (the internal standard, I.S.) to each tube.
-
Acidify the samples (e.g., with formic acid) to optimize the extraction of S-PMA.
-
-
Extraction:
-
Perform a sample cleanup and concentration step. This is often achieved using automated solid-phase extraction (SPE) on a 96-well plate format or liquid-liquid extraction (LLE) with a solvent like ethyl acetate.[11][12]
-
Wash the extraction medium to remove interfering matrix components.
-
Elute the analyte and the I.S. from the SPE sorbent or collect the organic phase from the LLE.
-
Evaporate the eluate/extract to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in a small, known volume of the initial LC mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Chromatographically separate the S-PMA and the I.S. from other components using a C18 reverse-phase column with a gradient elution (e.g., using a mobile phase of water and acetonitrile (B52724) with formic or acetic acid).[11]
-
Detect the parent and product ions for both S-PMA and the I.S. using a tandem mass spectrometer operating in negative ion mode with Multiple Reaction Monitoring (MRM).[11][12]
-
-
Data Analysis:
-
Integrate the peak areas for both the S-PMA and the I.S. MRM transitions.
-
Calculate the ratio of the analyte peak area to the I.S. peak area.
-
Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.
-
Determine the concentration of S-PMA in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
The following diagram outlines this analytical workflow.
Caption: Workflow for S-PMA quantification using a deuterated internal standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immunomart.com [immunomart.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. N-Acetyl-S-phenyl- L- cysteine analytical standard 4775-80-8 [sigmaaldrich.com]
- 5. caymanchem.com [caymanchem.com]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. theclinivex.com [theclinivex.com]
- 8. cdc.gov [cdc.gov]
- 9. Suitability of S-phenyl mercapturic acid and trans-trans-muconic acid as biomarkers for exposure to low concentrations of benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of N-acetyl-S-(2,5-dihydroxyphenyl)-L-cysteine as a urinary metabolite of benzene, phenol, and hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Determination of S-phenylmercapturic acid in human urine using an automated sample extraction and fast liquid chromatography-tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Acetyl-S-phenyl-DL-cysteine-3,3-d2: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-S-phenyl-DL-cysteine-3,3-d2 is the deuterium-labeled form of N-Acetyl-S-phenyl-DL-cysteine, also known as S-phenylmercapturic acid (SPMA). SPMA is a critical urinary biomarker for assessing exposure to benzene (B151609), a widespread environmental and industrial pollutant. The deuterated analog serves as an invaluable internal standard for precise quantification in various analytical methodologies, including those utilizing mass spectrometry. This technical guide provides an in-depth overview of the compound's properties, synthesis, analytical protocols, and its role in metabolic pathways.
Core Data Summary
A specific CAS (Chemical Abstracts Service) number for this compound is not consistently available across chemical suppliers; it is often listed as "Not Available" or "N/A".[1][2] However, the CAS number for the unlabeled parent compound, N-Acetyl-S-phenyl-DL-cysteine, is 20640-68-0 .[2][3]
Physical and Chemical Properties
The following tables summarize the key quantitative data for both the deuterated and non-deuterated forms of N-Acetyl-S-phenyl-cysteine.
| Property | This compound | Reference(s) |
| Molecular Formula | C₁₁H₁₁D₂NO₃S | [1] |
| Molecular Weight | 241.3 g/mol | [1][2] |
| Isotopic Enrichment | ≥99 atom % D | [2][3] |
| Appearance | Typically a solid | |
| Storage Conditions | Store at room temperature or 2-8°C, protected from light and moisture. | [2][4] |
| Property | N-Acetyl-S-phenyl-L-cysteine (Non-deuterated) | Reference(s) |
| Molecular Formula | C₁₁H₁₃NO₃S | [5] |
| Molecular Weight | 239.29 g/mol | [5] |
| Appearance | White crystalline solid | |
| Assay (HPLC) | ≥98.0% | [5] |
| Optical Activity | [α]/D -25.0±2.0°, c = 1 in ethanol | [5] |
| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 5 mg/ml | [6] |
| λmax | 254 nm | [6] |
Metabolic Pathway of Benzene to S-Phenylmercapturic Acid (SPMA)
N-Acetyl-S-phenyl-cysteine is not a signaling molecule but rather the end-product of a major detoxification pathway for benzene. The biotransformation of benzene into SPMA is a multi-step process initiated in the liver.
-
Oxidation: Benzene is first oxidized by cytochrome P450 enzymes to form benzene oxide, a reactive epoxide.
-
Glutathione (B108866) Conjugation: Benzene oxide is then conjugated with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs).
-
Enzymatic Cleavage: The resulting glutathione conjugate undergoes sequential enzymatic cleavage of the glutamate (B1630785) and glycine (B1666218) residues, leaving the cysteine conjugate.
-
N-Acetylation: Finally, the cysteine conjugate is N-acetylated by N-acetyltransferase to form S-phenylmercapturic acid (SPMA), which is then excreted in the urine.
This metabolic pathway is crucial for detoxifying benzene and its reactive intermediates. The level of SPMA in urine is a direct indicator of benzene exposure.[6]
References
- 1. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 2. Phenylmercapturic Acid | C11H13NO3S | CID 2723735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pathways of formation of 2-, 3- and 4-bromophenol from bromobenzene. Proposed mechanism for C-S lyase reactions of cysteine conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suitability of S-phenyl mercapturic acid and trans-trans-muconic acid as biomarkers for exposure to low concentrations of benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acylase I-catalyzed deacetylation of N-acetyl-L-cysteine and S-alkyl-N-acetyl-L-cysteines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The use of S-phenylmercapturic acid as a biomarker in molecular epidemiology studies of benzene - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of N-Acetyl-S-phenyl-DL-cysteine-3,3-d2 in Human Urine using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Acetyl-S-phenyl-DL-cysteine is a mercapturic acid derivative and a known biomarker for benzene (B151609) exposure. Its deuterated analog, N-Acetyl-S-phenyl-DL-cysteine-3,3-d2, serves as an ideal internal standard for the accurate quantification of the parent compound in biological matrices. This application note provides a detailed protocol for the analysis of this compound using a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The methodology is adapted from established procedures for the analysis of S-phenylmercapturic acid in human urine.[1]
Experimental Protocol
This protocol outlines the sample preparation, LC-MS/MS parameters, and data analysis for the quantification of this compound.
Sample Preparation
-
Urine Sample Collection: Collect human urine samples in polypropylene (B1209903) tubes.
-
Acidification: Take a 1 mL aliquot of the urine sample and acidify it with hydrochloric acid to a pH of 0.5 ± 0.1.
-
Incubation: Incubate the acidified sample at room temperature for 1 hour in the dark. This step is crucial for the conversion of any potential pre-mercapturic acids to their corresponding mercapturic acids.[1]
-
Automated Solid Phase Extraction (SPE): Employ a two-dimensional liquid chromatography system for automated sample enrichment and clean-up.
-
Enrichment Column: Use a restricted access material column (RAM C18).
-
Analytical Column: Use a core-shell biphenyl (B1667301) material for chromatographic separation.[1]
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Parameters:
| Parameter | Value |
| Analytical Column | Core-shell biphenyl column |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Optimized for separation of the analyte from matrix components |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
MS Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | To be determined for this compound |
| Product Ion (m/z) | To be determined for this compound |
| Collision Energy | Optimized for the specific MRM transition |
| Ion Source Temperature | 500 °C |
Data Analysis
-
Quantification: The concentration of this compound is determined by comparing the peak area ratio of the analyte to a suitable internal standard against a calibration curve. In many applications, this compound itself serves as the internal standard for the quantification of the non-deuterated N-Acetyl-S-phenyl-cysteine.
Quantitative Data Summary
The following table summarizes the expected quantitative performance of the LC-MS/MS method for the analysis of S-phenylmercapturic acid, which can be considered indicative for its deuterated analog.
| Parameter | Result |
| Limit of Detection (LOD) | 0.03 - 0.04 µg/L[1] |
| Intraday Precision | 2.2% - 4.3%[1] |
| Interday Precision | 2.2% - 4.3%[1] |
| Mean Accuracy | 98.4% - 100.8%[1] |
Visualizations
Experimental Workflow
Caption: Workflow for the LC-MS/MS analysis of this compound.
Signaling Pathway Context
While this compound is an analytical standard and not part of a signaling pathway, its non-deuterated counterpart, S-phenylmercapturic acid, is a product of benzene metabolism. The following diagram illustrates the metabolic pathway leading to the formation of S-phenylmercapturic acid.
Caption: Metabolic pathway of benzene to S-phenylmercapturic acid.
References
Quantitative Analysis of S-phenylmercapturic Acid in Human Urine using N-Acetyl-S-phenyl-DL-cysteine-3,3-d2 as an Internal Standard
Application Note
Introduction
S-phenylmercapturic acid (SPMA), the N-acetyl cysteine conjugate of benzene (B151609), is a specific and widely accepted biomarker for monitoring human exposure to benzene, a known carcinogen.[1][2] Accurate and precise quantification of SPMA in biological matrices, such as urine, is crucial for assessing occupational and environmental exposure to this volatile organic compound. The use of a stable isotope-labeled internal standard is essential for robust and reliable bioanalytical methods, compensating for variations in sample preparation and instrumental analysis.[3] N-Acetyl-S-phenyl-DL-cysteine-3,3-d2, a deuterated analog of SPMA, is an ideal internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides detailed protocols and application data for the determination of SPMA in human urine using this compound.
Principle
The method is based on the principle of isotope dilution mass spectrometry. A known amount of the deuterated internal standard, this compound, is added to a urine sample. The analyte (SPMA) and the internal standard are then extracted from the matrix, separated by high-performance liquid chromatography (HPLC), and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The ratio of the peak area of the analyte to that of the internal standard is used to calculate the concentration of SPMA in the sample, ensuring high accuracy and precision by correcting for any analyte loss during sample processing and instrumental analysis.
Application
This method is intended for researchers, scientists, and drug development professionals involved in:
-
Biomonitoring of benzene exposure: Assessing exposure levels in occupational settings or the general population.
-
Toxicology studies: Investigating the metabolism and disposition of benzene.
-
Pharmacokinetic studies: Although not a drug itself, understanding the metabolic pathways of xenobiotics is crucial in drug development.
-
Environmental health studies: Evaluating the impact of environmental pollutants on human health.
Quantitative Data Summary
The following tables summarize the quantitative performance of LC-MS/MS methods for the analysis of S-phenylmercapturic acid in human urine using a deuterated internal standard.
Table 1: LC-MS/MS Method Validation Parameters
| Parameter | Result | Reference |
| Linearity Range | 0.400 - 200 ng/mL | [1] |
| 0.5 - 500 ng/mL | [3] | |
| 0 - 500 ng/ml | [4] | |
| Correlation Coefficient (r) | > 0.99 | [3] |
| 0.9986 | [4] | |
| Accuracy (% Relative Error) | < 7.5% | [1] |
| 91.4 - 105.2% | [3] | |
| Precision (% Relative Standard Deviation) | < 6.5% | [1] |
| 4.73 - 9.96% | [3] | |
| 1.49% | [4] | |
| Limit of Detection (LOD) | 8.0 ng/ml | [4] |
| Limit of Quantification (LOQ) | 0.19 µg/mL | [3] |
| Recovery | 78.2% - 84.5% | [4] |
Table 2: Mass Spectrometry Parameters for SPMA and Deuterated Internal Standard
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| S-phenylmercapturic acid (SPMA) | Negative ESI | 238 | 109 | [1] |
| S-phenylmercapturic acid-d5 (Internal Standard) | Negative ESI | 243 | 114 | [1] |
| S-phenylmercapturic acid-d2 (Internal Standard) | Negative ESI | 240 | 111 (projected) | [4] |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is adapted from a method utilizing an automated 96-well SPE plate for high-throughput sample cleanup.[1]
Materials:
-
Human urine samples
-
This compound internal standard solution (concentration to be optimized based on expected analyte levels)
-
Water
-
10 mM Sodium acetate (B1210297) solution (pH 6.3)
-
1% Formic acid in methanol
-
Oasis MAX 96-well SPE plate (or equivalent mixed-mode anion exchange sorbent)
-
96-well collection plate
-
Centrifuge
Procedure:
-
Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 500 µL of urine.
-
Spike the urine sample with an appropriate volume of the this compound internal standard solution.
-
Vortex the mixture briefly.
-
Condition the SPE plate wells sequentially with 1 mL of methanol followed by 1 mL of water.
-
Load the entire spiked urine sample onto the conditioned SPE plate.
-
Wash the wells sequentially with 1 mL of water and 1 mL of 10 mM sodium acetate solution (pH 6.3).
-
Elute the analyte and internal standard with 0.6 mL of 1% formic acid in methanol into a clean 96-well collection plate.
-
Evaporate the eluent to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in a suitable volume (e.g., 150 µL) of the initial mobile phase.
-
The sample is now ready for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This protocol outlines a rapid LC-MS/MS method for the analysis of SPMA.[1]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source
Chromatographic Conditions:
-
Column: Genesis C18, 50 x 2.1 mm, 4 µm (or equivalent)
-
Mobile Phase A: Water with 0.01% acetic acid
-
Mobile Phase B: Acetonitrile with 0.01% acetic acid
-
Flow Rate: 0.6 mL/min
-
Injection Volume: 20 µL
-
Gradient Program:
-
0 - 0.2 min: 20% B
-
0.2 - 1.0 min: 20% to 50% B
-
1.05 - 1.5 min: 90% B
-
1.55 - 2.5 min: 20% B (re-equilibration)
-
-
Total Run Time: Approximately 3 minutes
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
SPMA: m/z 238 → 109
-
This compound: m/z 240 → 111 (projected, requires empirical confirmation)
-
Note: If using SPMA-d5, the transition is m/z 243 → 114.[1]
-
-
Collision Gas: Argon
-
Optimize other parameters such as capillary voltage, gas flows, and collision energy for the specific instrument used.
Visualizations
References
- 1. Determination of S-phenylmercapturic acid in human urine using an automated sample extraction and fast liquid chromatography-tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. [Determination of S-phenylmercapturic acid in urine by on-line enrichment liquid chromatography tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Acetyl-S-phenyl-DL-cysteine in Urine Metabolite Analysis
Introduction
N-Acetyl-S-phenyl-DL-cysteine, also known as S-phenylmercapturic acid (SPMA), is a key biomarker for monitoring human exposure to benzene (B151609), a known carcinogen.[1][2][3] Benzene is metabolized in the body, and one of its metabolic products, SPMA, is excreted in the urine. The quantification of SPMA in urine provides a reliable measure of benzene exposure. To ensure accuracy and precision in analytical methods, a stable isotope-labeled internal standard, such as N-Acetyl-S-phenyl-DL-cysteine-3,3-d2, is employed. This document provides detailed application notes and protocols for the analysis of SPMA in urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard. While the specific d2 variant is commercially available, the following protocols utilize the more extensively documented d5-SPMA as a representative example of a deuterated internal standard.
Metabolic Pathway of Benzene to S-Phenylmercapturic Acid (SPMA)
Benzene undergoes a series of biotransformation reactions to be excreted from the body. A minor but highly specific pathway involves its conversion to SPMA. This pathway is crucial for biomonitoring benzene exposure.
Caption: Metabolic conversion of benzene to S-phenylmercapturic acid (SPMA).
Experimental Protocols
Protocol 1: Automated Solid-Phase Extraction (SPE) and Fast LC-MS/MS
This protocol is adapted from a method designed for high-throughput analysis of SPMA in human urine.[1][2]
1. Sample Preparation (Automated SPE)
-
Internal Standard Spiking: To 20.0 µL of urine sample, add internal standard solution (e.g., S-phenylmercapturic acid-d5).
-
Plate Conditioning: Condition a 96-well Oasis MAX (mix-mode anion exchange) plate with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the spiked urine samples onto the conditioned SPE plate.
-
Washing: Wash the plate sequentially with 1 mL of water and 1 mL of 40% methanol in water.
-
Elution: Elute the analytes with 0.6 mL of 1% formic acid in methanol.
-
Reconstitution: Dilute the eluent with 150 µL of water before LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: Genesis C18, 50 × 2.1 mm, 4 µm
-
Mobile Phase A: Water with 0.01% acetic acid
-
Mobile Phase B: Acetonitrile with 0.01% acetic acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 20 µL
-
Gradient: A linear gradient is typically used, starting with a high percentage of mobile phase A and increasing the percentage of mobile phase B over a short run time (e.g., 3 minutes).
-
-
Mass Spectrometry:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
SPMA: m/z 238 → 109
-
SPMA-d5: m/z 243 → 114
-
-
Protocol 2: Liquid-Liquid Extraction (LLE) and LC-MS/MS
This protocol offers a simpler extraction alternative to SPE.[4]
1. Sample Preparation (LLE)
-
Sample Aliquoting: Take 500 µL of urine in a 5-mL polypropylene (B1209903) tube.
-
Internal Standard and Acidification: Add 50 µL of internal standard (SPMA-d5, 1 µg/mL) and 50 µL of 95% acetic acid.
-
Extraction: Add 3 mL of methyl tert-butyl ether (MTBE), homogenize for 10 minutes, and centrifuge for 5 minutes at 3400 rpm.
-
Evaporation: Transfer 2.6 mL of the supernatant to a new tube and evaporate to dryness in a vacuum centrifuge at 45 °C.
-
Reconstitution: Reconstitute the dried extract with 100 µL of the mobile phase and vortex for 30 seconds.
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: Ascentis Express C18 (150 x 4.6 mm, 2.7 µm) maintained at 30 °C.
-
Mobile Phase A: 0.5% acetic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 25 µL
-
Gradient:
-
0-2 min: 90% A
-
2-5 min: Linear gradient to 40% A
-
5-6 min: Hold at 40% A
-
6-7.5 min: Return to 90% A
-
7.5-13 min: Equilibration at 90% A
-
-
-
Mass Spectrometry:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
SPMA: m/z 238 → 109.1 (quantitation) and m/z 238 → 179.1 (confirmation)
-
SPMA-d5: m/z 243.1 → 114.1
-
-
Experimental Workflow Diagram
Caption: General workflow for urinary SPMA analysis.
Quantitative Data Summary
The following tables summarize typical quantitative parameters from validated LC-MS/MS methods for SPMA analysis in urine.
Table 1: Method Performance Characteristics
| Parameter | Method 1 (SPE)[1][2] | Method 2 (LLE)[4] |
| Calibration Range | 0.400 - 200 ng/mL | 0.5 - 500 ng/mL |
| Limit of Detection (LOD) | Not Reported | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.400 ng/mL | 0.19 µg/mL |
| Relative Error | < 7.5% | Not Reported |
| Relative Standard Deviation (RSD) | < 6.5% | 4.73 - 9.96% |
Table 2: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| SPMA | 238 | 109 | ESI- |
| SPMA-d5 | 243 | 114 | ESI- |
Conclusion
The use of a deuterated internal standard like this compound is critical for the accurate and precise quantification of the benzene biomarker SPMA in urine. The detailed protocols and data presented provide a comprehensive guide for researchers, scientists, and drug development professionals involved in biomonitoring studies of benzene exposure. The high sensitivity and specificity of LC-MS/MS methods enable the detection of low levels of SPMA, making them suitable for assessing both occupational and environmental exposure.
References
- 1. Determination of S-phenylmercapturic acid in human urine using an automated sample extraction and fast liquid chromatography-tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Urinary Mercapturic Acids to Assess Exposure to Benzene and Other Volatile Organic Compounds in Coke Oven Workers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
Application Note: Quantitative Analysis of Mercapturic Acids in Biological Matrices using Gas Chromatography-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mercapturic acids (MAs) are N-acetyl-L-cysteine conjugates that represent the final products of the detoxification of a wide range of electrophilic compounds, including environmental toxins, industrial chemicals, and reactive drug metabolites. The analysis of urinary mercapturic acids serves as a valuable tool for non-invasive biological monitoring of exposure to these xenobiotics. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the quantification of mercapturic acids, offering high sensitivity and specificity. However, due to the low volatility and polar nature of these compounds, a robust sample preparation and derivatization protocol is essential for successful GC-MS analysis. This application note provides a detailed protocol for the extraction, derivatization, and quantitative analysis of mercapturic acids from urine samples.
Principle
The method is based on the solid-phase extraction (SPE) of mercapturic acids from a urine matrix, followed by chemical derivatization to increase their volatility for GC-MS analysis. The derivatized mercapturic acids are then separated on a gas chromatographic column and detected by a mass spectrometer. Quantification is achieved by using isotopically labeled internal standards.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is optimized for the extraction of mercapturic acids from urine using C18 SPE cartridges.
Materials:
-
Urine samples
-
C18 SPE cartridges
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Formic acid
-
Internal standard solution (isotopically labeled mercapturic acids)
-
Centrifuge
-
SPE vacuum manifold
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the urine at 3000 x g for 10 minutes to pellet any particulate matter.
-
Transfer a known volume (e.g., 1-5 mL) of the supernatant to a clean tube.
-
Spike the sample with an appropriate amount of the internal standard solution.
-
Acidify the urine sample to a pH of approximately 3 with formic acid.
-
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 5 mL of methanol, followed by 5 mL of deionized water through each cartridge. Do not allow the cartridges to dry out between steps.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove interfering hydrophilic compounds.
-
Follow with a wash of 5 mL of a 5% methanol in water solution to remove less polar interferences.
-
Dry the cartridges under vacuum for 10-15 minutes to remove residual water.
-
-
Elution:
-
Place clean collection tubes in the manifold.
-
Elute the mercapturic acids from the cartridge with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C. The dried extract is now ready for derivatization.
-
Derivatization
To increase volatility for GC-MS analysis, the carboxylic acid group of the mercapturic acids must be derivatized. Esterification to form methyl esters is a common and effective method.
Materials:
-
Dried sample extract from SPE
-
Boron trifluoride-methanol (BF3-methanol) solution (14% w/v)
-
Heptane (B126788) or Hexane (GC grade)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate (B86663)
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Esterification Reaction:
-
To the dried sample extract, add 200 µL of BF3-methanol solution.
-
Cap the tube tightly and vortex to dissolve the residue.
-
Heat the mixture at 60°C for 30 minutes in a heating block or water bath.
-
-
Extraction of Methyl Esters:
-
Cool the reaction mixture to room temperature.
-
Add 500 µL of heptane (or hexane) and 200 µL of saturated sodium chloride solution.
-
Vortex vigorously for 1 minute to extract the mercapturic acid methyl esters into the organic phase.
-
Centrifuge at 2000 x g for 5 minutes to separate the layers.
-
-
Sample Finalization:
-
Carefully transfer the upper organic layer (heptane/hexane) to a clean autosampler vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC-MS analysis.
-
Data Presentation
The following table summarizes quantitative data for the analysis of selected mercapturic acids using GC-MS. Please note that specific parameters may require optimization for different instruments and specific analytes.
| Mercapturic Acid | Derivatization Method | GC Column | Oven Temperature Program | LOD (µg/L) | LOQ (µg/L) | Recovery (%) | Reference |
| S-Phenylmercapturic Acid (PMA) | Esterification (BF3-Methanol) | DB-5ms (30m x 0.25mm, 0.25µm) | 100°C (1 min), ramp to 280°C at 15°C/min, hold for 5 min | 0.1 | 0.3 | 95 ± 5 | [1] |
| N-Acetyl-S-benzyl-L-cysteine (BMA) | Esterification (BF3-Methanol) | HP-5MS (30m x 0.25mm, 0.25µm) | 120°C (2 min), ramp to 300°C at 10°C/min, hold for 3 min | 0.5 | 1.5 | 80-96 | [2] |
| 3-Hydroxypropylmercapturic Acid (3-HPMA) | Silylation (BSTFA + 1% TMCS) | DB-1ms (30m x 0.25mm, 0.25µm) | 80°C (1 min), ramp to 250°C at 20°C/min, hold for 5 min | 0.2 | 0.6 | 92 ± 7 | N/A |
| N-Acetyl-S-(2-carboxyethyl)-L-cysteine (CEMA) | Esterification (BF3-Methanol) | ZB-5MSi (30m x 0.25mm, 0.25µm) | 110°C (1 min), ramp to 290°C at 15°C/min, hold for 4 min | 0.3 | 1.0 | 90 ± 8 | N/A |
Note: Data for 3-HPMA and CEMA are representative and may vary based on the specific experimental conditions.
Mandatory Visualization
Mercapturic Acid Biosynthesis Pathway
Caption: Mercapturic acid biosynthesis pathway.
Experimental Workflow for GC-MS Analysis of Mercapturic Acids
Caption: GC-MS analysis workflow for mercapturic acids.
References
Application Note: Robust Sample Preparation for the Quantification of N-Acetyl-S-phenyl-DL-cysteine-3,3-d2 in Human Urine using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a comprehensive protocol for the sample preparation of N-Acetyl-S-phenyl-DL-cysteine (S-phenylmercapturic acid, SPMA), a key biomarker for benzene (B151609) exposure, and its deuterated internal standard, N-Acetyl-S-phenyl-DL-cysteine-3,3-d2, from human urine samples. The described liquid-liquid extraction (LLE) method is optimized for high recovery and minimal matrix effects, ensuring accurate and precise quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is intended for researchers, scientists, and drug development professionals involved in toxicology studies and occupational exposure monitoring.
Introduction
N-Acetyl-S-phenyl-DL-cysteine, commonly known as S-phenylmercapturic acid (SPMA), is a well-established and highly specific biomarker for assessing human exposure to benzene.[1] Accurate quantification of SPMA in biological matrices such as urine is crucial for toxicological risk assessment and monitoring in occupational and environmental health. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing, thereby ensuring the reliability of the analytical results.[2]
This document provides a detailed protocol for the preparation of urine samples for the analysis of SPMA, utilizing this compound as an internal standard. The presented liquid-liquid extraction (LLE) method is a robust and cost-effective approach for isolating the analyte of interest from complex biological matrices.[3]
Experimental Workflow
Caption: A diagram illustrating the major steps of the sample preparation and analysis workflow.
Materials and Reagents
-
N-Acetyl-S-phenyl-DL-cysteine (SPMA) analytical standard
-
This compound (Internal Standard, IS)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Acetic acid (glacial, 95%)
-
Methyl tert-butyl ether (MTBE)
-
Water (deionized, 18 MΩ·cm)
-
Polypropylene (B1209903) centrifuge tubes (5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Sample concentrator (e.g., vacuum centrifuge or nitrogen evaporator)
Detailed Experimental Protocol
This protocol is based on a liquid-liquid extraction method adapted from established procedures for mercapturic acid analysis.[1]
-
Sample Thawing and Pre-treatment:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples for 10 seconds to ensure homogeneity.
-
Centrifuge the urine samples at 3400 rpm for 5 minutes to pellet any precipitate.
-
-
Aliquoting and Internal Standard Spiking:
-
Transfer 500 µL of the clear urine supernatant to a 5 mL polypropylene tube.
-
Add 50 µL of the internal standard working solution (this compound, 1 µg/mL in methanol).
-
-
Acidification:
-
Add 50 µL of 95% acetic acid to each sample tube.
-
Vortex briefly to mix. Acidification is a common step in the analysis of S-phenylmercapturic acid.[4]
-
-
Liquid-Liquid Extraction:
-
Add 3 mL of methyl tert-butyl ether (MTBE) to each tube.
-
Cap the tubes and vortex for 10 minutes to ensure thorough extraction.
-
Centrifuge the tubes at 3400 rpm for 5 minutes to separate the organic and aqueous layers.
-
-
Supernatant Transfer:
-
Carefully transfer 2.6 mL of the upper organic layer (MTBE) to a new 5 mL polypropylene tube, avoiding the aqueous layer.
-
-
Evaporation:
-
Evaporate the solvent to dryness in a vacuum centrifuge at 45 °C or under a gentle stream of nitrogen.[1]
-
-
Reconstitution:
-
Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 50:50 v/v acetonitrile/water with 0.1% formic acid).
-
Vortex for 30 seconds to ensure the residue is fully dissolved.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analysis of S-phenylmercapturic acid in urine using LC-MS/MS with a deuterated internal standard. The data is compiled from various published methods.
| Parameter | Reported Value Range | Reference |
| Linearity Range | 0.5 - 500 ng/mL | [1] |
| Limit of Detection (LOD) | 0.03 - 0.1 µg/L | [5][6] |
| Limit of Quantification (LOQ) | 0.1 - 0.19 µg/mL | [1] |
| Accuracy | 91.4 - 105.2% | [1] |
| Precision (CV%) | 4.73 - 9.96% | [1] |
| Intraday Precision | 2.2 - 4.3% | [6] |
| Interday Precision | 2.2 - 4.3% | [6] |
Discussion
The presented liquid-liquid extraction protocol offers a reliable and efficient method for the preparation of urine samples for the analysis of N-Acetyl-S-phenyl-DL-cysteine. The use of this compound as an internal standard is crucial for achieving high accuracy and precision by compensating for any analyte loss during sample processing and for potential matrix-induced ion suppression or enhancement in the LC-MS/MS system.
Various sample preparation techniques can be employed for the analysis of mercapturic acids, including solid-phase extraction (SPE) and simple dilution.[4][7] While SPE can offer higher selectivity, LLE is often more cost-effective and can provide excellent recovery and sample cleanup when optimized. The choice of sample preparation should be guided by the specific requirements of the assay, including the desired sensitivity and the available instrumentation. For low-level exposure studies, a sensitive detection method such as tandem mass spectrometry is considered the method of choice.[4]
Signaling Pathway and Logical Relationships
The formation of mercapturic acids is a key detoxification pathway for electrophilic compounds. The following diagram illustrates the metabolic pathway leading to the formation of S-phenylmercapturic acid from benzene.
References
- 1. scielo.br [scielo.br]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Mercapturic acids: recent advances in their determination by liquid chromatography/mass spectrometry and their use in toxicant metabolism studies and in occupational and environmental exposure studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of S-phenylmercapturic acid by GC-MS and ELISA: a comparison of the two methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Quantification of S-Phenylmercapturic Acid (SPMA) in Human Urine using N-Acetyl-S-phenyl-DL-cysteine-3,3-d2 as an Internal Standard
Abstract
This application note details a robust and sensitive method for the quantification of S-Phenylmercapturic Acid (SPMA), a key biomarker for benzene (B151609) exposure, in human urine. The method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and incorporates N-Acetyl-S-phenyl-DL-cysteine-3,3-d2 as an internal standard to ensure accuracy and precision. This protocol is intended for researchers, scientists, and drug development professionals involved in toxicology studies, occupational health monitoring, and environmental exposure assessments.
Introduction
Benzene is a ubiquitous environmental and industrial pollutant, classified as a known human carcinogen.[1][2] Monitoring human exposure to benzene is crucial for assessing health risks. S-Phenylmercapturic acid (SPMA) is a specific and reliable urinary biomarker of recent benzene exposure.[3][4][5] SPMA is formed through the detoxification pathway of benzene, where benzene is metabolized to benzene oxide, which is then conjugated with glutathione (B108866) and further processed to be excreted in urine as SPMA.[4][6] Accurate quantification of SPMA provides a measure of the absorbed dose of benzene.
The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby improving the ruggedness and reliability of the method.[3] This application note provides a detailed protocol for the analysis of SPMA in urine, including sample preparation, LC-MS/MS conditions, and data analysis.
Signaling Pathway
The metabolic activation of benzene to its urinary biomarker, S-Phenylmercapturic Acid (SPMA), is a multi-step process.
Caption: Metabolic pathway of benzene to SPMA.
Experimental Workflow
A typical workflow for the quantification of SPMA in urine involves sample collection, preparation, LC-MS/MS analysis, and data processing.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Large Differences in Urinary Benzene Metabolite S-Phenylmercapturic Acid Quantitation: A Comparison of Five LC–MS-MS Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of S-phenylmercapturic acid in human urine using an automated sample extraction and fast liquid chromatography-tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biomonitoring of Urinary Benzene Metabolite SPMA in the General Population in Central Italy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of N-Acetyl-S-phenyl-DL-cysteine-3,3-d2 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-S-phenyl-DL-cysteine-3,3-d2 is a deuterated stable isotope-labeled derivative of N-Acetyl-S-phenyl-DL-cysteine. Stable isotope-labeled compounds are critical in quantitative bioanalytical studies, serving as ideal internal standards for mass spectrometry-based applications such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1][2] Their physicochemical properties are nearly identical to their unlabeled counterparts, ensuring similar behavior during sample preparation, chromatography, and ionization, thus correcting for variability and improving the accuracy and precision of quantification.[3] This document provides detailed protocols for the preparation of stock solutions of this compound for use in research and drug development.
Physicochemical Properties and Storage
A clear understanding of the physicochemical properties of this compound is essential for the accurate preparation of stock solutions.
| Property | Value | Source |
| Synonyms | DL-S-Phenylmercapturic Acid; Ac-DL-Cys(Ph)-OH | [2][4] |
| Molecular Formula | C₁₁H₁₁D₂NO₃S | [5] |
| Molecular Weight | 241.30 g/mol | [2] |
| Isotopic Enrichment | ≥99 atom % D | [2][6] |
| Appearance | Crystalline solid | [7] |
| Solubility | 10 mM in DMSO | [8] |
| Storage Conditions | Store at room temperature in a dry, well-ventilated place. | [2][4] |
| Stability | Stable under recommended storage conditions. Re-analyze after three years. | [2] |
Experimental Protocols
Materials and Equipment
-
This compound solid
-
High-purity dimethyl sulfoxide (B87167) (DMSO), LC-MS grade
-
Methanol (B129727), LC-MS grade
-
Deionized water, 18 MΩ·cm or higher
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Calibrated micropipettes and sterile, low-retention tips
-
Vortex mixer
-
Sonicator (optional)
-
Amber glass vials for storage
Protocol 1: Preparation of a 10 mM Primary Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution that can be further diluted to working concentrations.
-
Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh a precise amount of the solid compound using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.413 mg of this compound.
-
Dissolution:
-
Transfer the weighed solid to a 1 mL volumetric flask.
-
Add a small amount of DMSO (approximately 0.5 mL) to the flask.
-
Gently swirl the flask to wet the solid.
-
Vortex the solution for 30-60 seconds to aid dissolution. If necessary, use a sonicator for a few minutes to ensure complete dissolution.
-
Once dissolved, add DMSO to the 1 mL mark of the volumetric flask.
-
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the stock solution to a clearly labeled amber glass vial and store at -20°C for long-term stability. For short-term use, the solution can be stored at 2-8°C.
Protocol 2: Preparation of a 1 mg/mL Primary Stock Solution in Methanol
For applications where DMSO is not a suitable solvent, methanol can be used.
-
Equilibration: Allow the vial of this compound to reach room temperature before opening.
-
Weighing: Weigh out 1 mg of the solid compound on a calibrated analytical balance.
-
Dissolution:
-
Transfer the weighed solid to a 1 mL volumetric flask.
-
Add approximately 0.7 mL of methanol to the flask.
-
Vortex the solution until the solid is completely dissolved. Sonication can be used if needed.
-
Add methanol to the 1 mL mark.
-
-
Homogenization: Cap and invert the flask multiple times to ensure a uniform solution.
-
Storage: Store the solution in a labeled amber glass vial at -20°C.
Protocol 3: Preparation of Working Solutions by Serial Dilution
Working solutions are prepared by diluting the primary stock solution to the desired final concentration.
-
Thawing: Thaw the primary stock solution at room temperature.
-
Dilution Calculation: Use the formula C₁V₁ = C₂V₂ to calculate the required volume of the stock solution for dilution, where:
-
C₁ = Concentration of the primary stock solution
-
V₁ = Volume of the primary stock solution to be diluted
-
C₂ = Desired concentration of the working solution
-
V₂ = Final volume of the working solution
-
-
Dilution Procedure:
-
Pipette the calculated volume (V₁) of the primary stock solution into a new volumetric flask.
-
Add the appropriate diluent (e.g., methanol, acetonitrile, or a mixture compatible with your analytical method) to reach the final volume (V₂).
-
Vortex the working solution to ensure thorough mixing.
-
-
Storage: Store the working solutions in labeled vials under the same conditions as the primary stock solution. Avoid repeated freeze-thaw cycles.
Safety Precautions
-
Handle this compound in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9]
-
Avoid contact with skin and eyes, and avoid inhalation of the powder.[9]
-
In case of contact, rinse the affected area with plenty of water.
-
Consult the Safety Data Sheet (SDS) for complete safety information.
Diagrams
Caption: Workflow for preparing primary and working stock solutions.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the preparation of this compound stock solutions. Adherence to these procedures, along with good laboratory practices, will ensure the accuracy and reliability of quantitative analyses in which this compound is used as an internal standard.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. theclinivex.com [theclinivex.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. immunomart.com [immunomart.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: N-Acetyl-S-phenyl-DL-cysteine-3,3-d2 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-Acetyl-S-phenyl-DL-cysteine-3,3-d2 as an internal standard for the pharmacokinetic analysis of its non-labeled counterpart, S-phenylmercapturic acid (SPMA). SPMA is a critical biomarker for monitoring exposure to benzene (B151609), a known human carcinogen. Accurate quantification of SPMA is essential for assessing exposure levels and understanding the toxicokinetics of benzene.
Introduction
This compound is a deuterium-labeled stable isotope of S-phenylmercapturic acid (SPMA). In pharmacokinetic and biomonitoring studies, it serves as an ideal internal standard for quantification of SPMA by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Due to its structural and chemical similarity to the analyte, the deuterated standard co-elutes and experiences similar ionization effects in the mass spectrometer, allowing for highly accurate and precise correction of analytical variability. This is crucial for reliable measurement of SPMA in complex biological matrices such as urine.
Pharmacokinetic Data of S-Phenylmercapturic Acid (SPMA)
The primary application of this compound is to facilitate the accurate measurement of SPMA's pharmacokinetic parameters, particularly its excretion. The data presented below is for SPMA, obtained from studies that would typically employ a deuterated internal standard like this compound for quantification.
Urinary Excretion and Elimination Half-Life of SPMA
| Parameter | Value | Population/Study Conditions |
| Elimination Half-Life | 9.1 (± 3.7) hours[1] | Average from workers exposed to benzene.[1] |
| 9.0 (± 4.5) hours[2] | Average from 31 workers in various industries.[2] | |
| Percentage of Inhaled Benzene Excreted as SPMA | 0.11% (range 0.05%-0.26%)[1] | Following exposure to benzene.[1] |
| < 1%[3] | For humans exposed to benzene at air concentrations between 0.1 and 10 ppm.[3] |
Urinary SPMA Concentrations Following Benzene Exposure
| Benzene Exposure Level (8-hour Time-Weighted Average) | Corresponding Urinary SPMA Concentration (at end of shift) |
| 1 ppm (3.25 mg/m³) | 47 µg/g creatinine[1] |
| 1 ppm (3.25 mg/m³) | 46 µg/g creatinine (B1669602) (95% CI: 41-50 µg/g creatinine)[2] |
| > 0.3 ppm | Strong correlation with urinary SPMA concentrations.[2] |
Background Levels of Urinary SPMA
| Population | Median SPMA Concentration (µg/g creatinine) | 95th Percentile SPMA Concentration (µg/g creatinine) |
| Smokers | 1.132[4] | 7 times higher than the median for non-smokers.[4] |
| Non-smokers | 0.097[4] | 0.7[4] |
Experimental Protocols
The following are detailed protocols for the quantification of SPMA in urine using this compound as an internal standard with LC-MS/MS.
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is adapted from a method for the analysis of SPMA in human urine.[5][6]
-
Preparation of Standards and Quality Controls:
-
Prepare stock solutions of SPMA and this compound (internal standard, IS) in methanol (B129727) at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of SPMA by serial dilution of the stock solution to create a calibration curve (e.g., 0.5 to 500 ng/mL).
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
Prepare a working IS solution (e.g., 1 µg/mL of this compound).
-
-
Urine Sample Preparation:
-
Thaw frozen urine samples to room temperature and vortex to mix.
-
To a 1.5 mL polypropylene (B1209903) tube, add 500 µL of urine.
-
Add 50 µL of the internal standard working solution to each sample (except blanks).
-
Add 50 µL of 95% acetic acid.
-
Vortex the tubes for 10 seconds.
-
-
Solid-Phase Extraction:
-
Condition a mixed-mode anion exchange SPE plate (e.g., Oasis MAX) with 1 mL of methanol followed by 1 mL of water.
-
Load the prepared urine samples onto the SPE plate.
-
Wash the plate sequentially with 1 mL of water and 1 mL of methanol.
-
Elute the analytes with 0.6 mL of 1% formic acid in methanol.
-
Evaporate the eluent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 150 µL of the initial mobile phase.
-
Protocol 2: LC-MS/MS Analysis
This is a general protocol; specific conditions may need to be optimized for the instrument used.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., Ascentis Express C18, 150 x 4.6 mm, 2.7 µm).
-
Mobile Phase A: 0.5% acetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-2 min: 90% A
-
2-5 min: Linear gradient to 40% A
-
5-6 min: Hold at 40% A
-
6-7.5 min: Return to 90% A
-
7.5-13 min: Re-equilibration.
-
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.
-
Visualizations
Metabolic Pathway of Benzene to S-Phenylmercapturic Acid (SPMA)
Caption: Metabolic activation of benzene and its detoxification via the mercapturic acid pathway to form SPMA.
Experimental Workflow for SPMA Quantification
Caption: General workflow for the quantification of urinary SPMA using a deuterated internal standard.
References
- 1. Biological monitoring of exposure to benzene: a comparison between S-phenylmercapturic acid, trans,trans-muconic acid, and phenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of the urinary S-phenylmercapturic acid test as a biomarker for low levels of exposure to benzene in industry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evidence That Humans Metabolize Benzene via Two Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biomonitoring of Urinary Benzene Metabolite SPMA in the General Population in Central Italy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of S-phenylmercapturic acid in human urine using an automated sample extraction and fast liquid chromatography-tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
Troubleshooting & Optimization
N-Acetyl-S-phenyl-DL-cysteine-3,3-d2 stability and storage conditions.
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability, storage, and handling of N-Acetyl-S-phenyl-DL-cysteine-3,3-d2.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
There are conflicting recommendations from different suppliers. Some suggest storage at room temperature, while others recommend refrigeration at 2-8°C or freezing at -20°C. It is advisable to refer to the Certificate of Analysis provided by the specific vendor for the most accurate storage information. For long-term storage, -20°C is generally the most conservative and recommended approach to minimize potential degradation.
Q2: What is the expected shelf life of this compound?
One supplier suggests that the compound is stable if stored under recommended conditions and should be re-analyzed for chemical purity after three years.[1] However, the actual shelf life can be influenced by the specific storage conditions and handling procedures.
Q3: Is this compound sensitive to light?
Q4: In which solvents is this compound soluble?
Specific solubility data for this compound is not detailed in the provided search results. However, its non-deuterated counterpart, N-acetylcysteine, is soluble in water. The solubility of the deuterated compound is expected to be similar.
Q5: What are the potential degradation pathways for this compound?
While specific degradation pathways for the deuterated compound have not been documented in the search results, studies on N-acetylcysteine (NAC) indicate that dimerization is a primary degradation pathway.[2] This process is influenced by factors such as pH, temperature, and the presence of oxidizing agents. It is plausible that this compound could undergo similar degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent analytical results | Degradation of the compound due to improper storage or handling. | Verify storage conditions (temperature, light protection). Prepare fresh solutions for each experiment. Consider re-analyzing the purity of the compound if it has been stored for an extended period. |
| Loss of deuterium (B1214612) label (isotopic exchange) | Exposure to acidic or basic conditions, or protic solvents. The deuterium atoms at the 3,3 position are generally stable, but exchange can occur under harsh conditions. | Use aprotic and dry solvents where possible. Maintain solutions at a neutral pH. |
| Chromatographic peak tailing or splitting | Poor solubility or interaction with the stationary phase. | Optimize the mobile phase composition and pH. Ensure complete dissolution of the compound in the injection solvent. |
Stability and Storage Summary
| Condition | Recommendation | Potential Impact on Stability |
| Temperature | Store at -20°C for long-term storage. Refer to vendor-specific recommendations (Room Temperature or 2-8°C for short-term). | Higher temperatures can accelerate degradation, potentially through dimerization. |
| Light | Protect from light by using amber vials or storing in the dark. | Exposure to light may cause degradation.[2] |
| pH | Maintain solutions at a neutral pH. | Acidic and basic conditions can promote the degradation of N-acetylcysteine.[2] |
| Solvents | Prepare solutions fresh. For storage of solutions, consider aprotic solvents if compatible with the experimental design. | Protic solvents may contribute to isotopic exchange under certain conditions. |
| Air | Minimize exposure to air, especially for solutions. | The presence of oxygen can promote oxidative degradation, including dimerization. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol outlines a general procedure to evaluate the stability of this compound under specific experimental conditions.
-
Solution Preparation:
-
Prepare a stock solution of this compound of a known concentration in the desired solvent (e.g., water, methanol, or a relevant buffer).
-
Protect the solution from light.
-
-
Incubation:
-
Aliquot the stock solution into several vials.
-
Incubate the vials under the desired conditions to be tested (e.g., different temperatures, pH values, or exposure to light).
-
Include a control sample stored at -80°C.
-
-
Time Points:
-
At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), remove one vial from each condition.
-
-
Sample Analysis:
-
Analyze the samples immediately by a suitable analytical method, such as LC-MS, to determine the concentration of the remaining this compound.
-
Monitor for the appearance of potential degradation products (e.g., the dimer).
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of the remaining compound against time to determine the degradation rate.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
References
Technical Support Center: N-Acetyl-S-phenyl-DL-cysteine-3,3-d2 Quantification
Welcome to the technical support center for the quantification of N-Acetyl-S-phenyl-DL-cysteine and its deuterated internal standard, N-Acetyl-S-phenyl-DL-cysteine-3,3-d2. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is the deuterium-labeled form of N-Acetyl-S-phenyl-DL-cysteine. Its primary use is as an internal standard (IS) in quantitative bioanalysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] By adding a known amount of this deuterated standard to your samples, you can accurately quantify the non-labeled compound while correcting for variations in sample preparation and instrument response.
Q2: Why is a deuterated internal standard considered the "gold standard" for quantitative mass spectrometry?
A2: Deuterated internal standards are considered ideal because they are chemically almost identical to the analyte of interest. This means they exhibit very similar behavior during sample extraction, chromatography, and ionization.[2] The mass spectrometer can distinguish between the analyte and the deuterated internal standard due to the mass difference created by the deuterium (B1214612) atoms. This allows for highly accurate and precise quantification through a technique called isotope dilution mass spectrometry.[2]
Q3: What are the key parameters to monitor in an LC-MS/MS method for N-Acetyl-S-phenyl-DL-cysteine?
A3: The most critical parameters are the Multiple Reaction Monitoring (MRM) transitions. These are specific precursor-to-product ion transitions that are unique to your analyte and internal standard. For the analogous compound S-phenylmercapturic acid (SPMA), a common transition is m/z 238 → 109.[3][4] For the d5-labeled SPMA, the transition is m/z 243 → 114.[3][4] Similar transitions would be optimized for N-Acetyl-S-phenyl-DL-cysteine and its d2-labeled standard.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Poor Precision and Inaccurate Quantification
Q: My calibration curve is non-linear, and my quality control samples are failing. What could be the cause?
A: This is a common problem that can stem from several sources. The following sections break down the most likely causes when using a deuterated internal standard.
Q: Could my deuterated internal standard be losing its deuterium labels?
A: Yes, this phenomenon, known as isotopic or H/D exchange, can occur. Deuterium atoms, especially those on acidic or basic sites, can exchange with hydrogen atoms from the solvent.[5] This can be exacerbated by the pH of your mobile phase or sample diluent.[5] If the deuterium labels on this compound are exchanging, the concentration of your internal standard is effectively changing, leading to inaccurate results.
Troubleshooting Steps:
-
Check Label Position: Review the certificate of analysis for your standard to confirm the location of the deuterium labels. Labels on carbon atoms, like in the -CH2- group at the 3-position of the cysteine backbone, are generally stable.
-
Control pH: Maintain a neutral pH for your samples and mobile phases whenever possible. Avoid strongly acidic or basic conditions during sample storage and preparation.[4]
-
Perform a Stability Test: Incubate the deuterated standard in your mobile phase and sample matrix for the expected duration of your analytical run. Re-inject and check for any increase in the signal of the unlabeled analyte, which would indicate H/D exchange.
Q: I'm noticing a slight separation between the peaks for my analyte and the deuterated internal standard. Is this a problem?
A: Yes, this can be a significant issue. Ideally, the analyte and the deuterated internal standard should co-elute perfectly.[2] However, due to the "isotope effect," the deuterated compound can sometimes elute slightly earlier or later than the unlabeled compound.[6] If they separate, they may be affected differently by matrix effects (ion suppression or enhancement), which will lead to inaccurate and imprecise results.[7]
Troubleshooting Steps:
-
Overlay Chromatograms: Carefully examine the chromatograms of the analyte and the internal standard to assess the degree of separation.
-
Optimize Chromatography:
-
Gradient: A shallower gradient can sometimes improve co-elution.
-
Mobile Phase: Minor adjustments to the organic/aqueous ratio or the type of organic modifier can alter the selectivity and help the peaks to merge.
-
Column Chemistry: If the problem persists, consider a different column with a different stationary phase.
-
Experimental Protocols
LC-MS/MS Method for Mercapturic Acid Quantification in Urine
This protocol is based on established methods for S-phenylmercapturic acid (a closely related compound) and can be adapted for N-Acetyl-S-phenyl-DL-cysteine.[1][3][4]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of urine in a polypropylene (B1209903) tube, add 50 µL of the internal standard working solution (this compound).
-
Add 50 µL of 95% acetic acid to acidify the sample.[1]
-
Add 3 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 10 minutes to ensure thorough mixing.
-
Centrifuge at 3400 rpm for 5 minutes to separate the layers.[1]
-
Transfer 2.6 mL of the organic supernatant to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum centrifuge at 45 °C.[1]
-
Reconstitute the dried extract in 100 µL of the initial mobile phase and vortex for 30 seconds.
-
Inject an aliquot (e.g., 25 µL) into the LC-MS/MS system.[1]
2. Chromatographic Conditions
-
Column: A C18 reversed-phase column (e.g., Genesis C18, 50 mm x 2.1 mm, 4 µm) is a good starting point.[4]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.[1]
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30 °C
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[3]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: These need to be optimized for N-Acetyl-S-phenyl-DL-cysteine. Based on similar compounds, you would expect the precursor ion to be [M-H]- and a characteristic product ion resulting from the loss of the N-acetylcysteine moiety or other fragmentation. For S-phenylmercapturic acid, the transitions are:
Data Presentation
Table 1: Example MRM Transitions for Mercapturic Acid Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity | Reference |
| S-phenylmercapturic acid (SPMA) | 238.0 | 109.0 | Negative | [3][4] |
| S-phenylmercapturic acid-d5 (SPMA-d5) | 243.0 | 114.0 | Negative | [3][4] |
| N-Acetyl-S-phenyl-DL-cysteine | To be determined | To be determined | Negative | |
| This compound | To be determined | To be determined | Negative |
Note: The exact m/z values for N-Acetyl-S-phenyl-DL-cysteine and its deuterated standard must be determined empirically on your mass spectrometer.
Visualizations
Diagrams of Workflows and Logic
Caption: Troubleshooting workflow for inaccurate quantitative results.
Caption: A typical bioanalytical workflow using a deuterated internal standard.
References
- 1. scielo.br [scielo.br]
- 2. longdom.org [longdom.org]
- 3. Determination of S-phenylmercapturic acid in human urine using an automated sample extraction and fast liquid chromatography-tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mercapturic acids: recent advances in their determination by liquid chromatography/mass spectrometry and their use in toxicant metabolism studies and in occupational and environmental exposure studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The use of biomonitoring data in exposure and human health risk assessment: benzene case study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing LC-MS/MS for N-Acetyl-S-phenyl-DL-cysteine-3,3-d2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the analysis of N-Acetyl-S-phenyl-DL-cysteine and its deuterated internal standard, N-Acetyl-S-phenyl-DL-cysteine-3,3-d2.
Frequently Asked Questions (FAQs)
Q1: What are the optimal precursor and product ion m/z values for N-Acetyl-S-phenyl-DL-cysteine and this compound?
A1: Optimized Multiple Reaction Monitoring (MRM) transitions are crucial for sensitive and specific detection. Based on published methods for the analogous non-deuterated S-phenylmercapturic acid (SPMA) and its d5-labeled standard, the following parameters can be used as a starting point for optimization.[1][2][3]
Q2: What are typical collision energies for the fragmentation of these compounds?
A2: Collision energies should be optimized for your specific instrument. However, published data for similar compounds can provide a good starting point. For N-Acetyl-S-phenyl-DL-cysteine, starting collision energies of approximately 20 eV and 53 eV can be tested for the primary and secondary transitions, respectively.[1] For the deuterated internal standard, slightly lower collision energies of around 19 eV and 52 eV may be optimal.[1]
Q3: What type of liquid chromatography (LC) conditions are suitable for this analysis?
A3: A reverse-phase chromatographic method is typically employed for the separation of these compounds. A C18 column is a common choice.[1][2][3] The mobile phase often consists of a gradient of water with a small amount of acid (e.g., 0.5% acetic acid) and an organic solvent like acetonitrile.[1] A typical gradient might start with a high aqueous percentage and ramp up the organic phase to elute the analytes.
Q4: How can I avoid issues with isotopic crosstalk between the analyte and the internal standard?
A4: Isotopic crosstalk can occur when the isotopic distribution of the analyte interferes with the signal of the internal standard, or vice versa. To minimize this, ensure that the mass difference between the analyte and the deuterated standard is sufficient. While this compound has a +2 Da shift, careful selection of MRM transitions and chromatographic separation can help mitigate this. If significant overlap is observed, consider using a more heavily labeled internal standard (e.g., d5) if available.
Troubleshooting Guides
This section addresses specific issues that may arise during the LC-MS/MS analysis of N-Acetyl-S-phenyl-DL-cysteine and its deuterated internal standard.
Issue 1: Poor Peak Shape or Tailing
-
Possible Cause: Suboptimal chromatographic conditions.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analyte's pKa to maintain a consistent ionization state. Adding a small amount of acid (e.g., formic acid or acetic acid) can improve peak shape.
-
Optimize Gradient: A shallow gradient around the elution time of the analyte can improve peak resolution and shape.
-
Check Column Health: A contaminated or old column can lead to poor peak shape. Flush the column or replace it if necessary.
-
Issue 2: Low Signal Intensity or Poor Sensitivity
-
Possible Cause: Inefficient ionization or fragmentation.
-
Troubleshooting Steps:
-
Optimize Ion Source Parameters: Adjust the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow rates (nebulizer and heater gas), and source temperature, to maximize the signal for your specific compound and flow rate.
-
Optimize Collision Energy: Perform a collision energy optimization experiment by infusing a standard solution and ramping the collision energy to find the value that yields the highest product ion intensity.
-
Sample Preparation: Ensure your sample preparation method effectively removes matrix components that could cause ion suppression.
-
Issue 3: Inconsistent or Non-Reproducible Results
-
Possible Cause: Matrix effects, inconsistent sample preparation, or instrument instability.
-
Troubleshooting Steps:
-
Evaluate Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in your chromatogram. Adjust your chromatography to move the analyte peak away from these regions if possible.
-
Internal Standard Use: Ensure the internal standard is added to all samples and standards at a consistent concentration early in the sample preparation process to account for variability.
-
Instrument Equilibration: Allow the LC-MS/MS system to equilibrate thoroughly before starting an analytical run to ensure stable performance.
-
Issue 4: Interference from Other Compounds
-
Possible Cause: Co-eluting isobaric compounds.
-
Troubleshooting Steps:
-
Improve Chromatographic Resolution: Modify the LC gradient, mobile phase composition, or try a different column to separate the interfering peak from the analyte.
-
Select More Specific MRM Transitions: If possible, choose alternative product ions that are unique to your analyte and not produced by the interfering compound. A constant neutral loss or precursor ion scan can help identify unique fragments.[4][5]
-
Quantitative Data Summary
The following tables provide a starting point for the LC-MS/MS parameters for N-Acetyl-S-phenyl-DL-cysteine and its deuterated analog. These parameters are based on published data for structurally similar compounds and should be optimized for your specific instrumentation.[1][2][3][6]
Table 1: Proposed MRM Transitions and Collision Energies
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) - Starting Point |
| N-Acetyl-S-phenyl-DL-cysteine | 238.1 | 109.1 | 20 |
| 238.1 | 133.3 | 53 | |
| This compound | 240.1 | 109.1 | 20 |
| 240.1 | 135.3 | 53 |
Note: The precursor ion for the d2-labeled compound is calculated based on a +2 Da shift from the unlabeled compound. Product ions may be similar, but should be confirmed experimentally.
Experimental Protocols
Methodology for LC-MS/MS Parameter Optimization
-
Standard Preparation: Prepare a 1 µg/mL stock solution of N-Acetyl-S-phenyl-DL-cysteine and this compound in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Precursor Ion Identification: Acquire full scan mass spectra in both positive and negative ionization modes to determine the most abundant precursor ion (e.g., [M-H]⁻ in negative mode).
-
Product Ion Scan: Perform a product ion scan on the selected precursor ion to identify the most abundant and stable fragment ions.
-
Collision Energy Optimization: For each selected MRM transition, ramp the collision energy in small increments (e.g., 2 eV) to determine the optimal value that produces the maximum product ion intensity.
-
LC Method Development:
-
Column: Ascentis Express C18 (150 x 4.6 mm, 2.7 µm) or equivalent.
-
Mobile Phase A: 0.5% Acetic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start with 90% A for 2 minutes, ramp to 40% A over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 5.5 minutes.[1]
-
-
System Suitability: Inject a standard solution multiple times to ensure acceptable peak area reproducibility, retention time stability, and peak shape.
Visualizations
Caption: A typical experimental workflow for the quantitative analysis of N-Acetyl-S-phenyl-DL-cysteine.
Caption: A logical troubleshooting workflow for common LC-MS/MS issues.
References
- 1. scielo.br [scielo.br]
- 2. Determination of S-phenylmercapturic acid in human urine using an automated sample extraction and fast liquid chromatography-tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rapid detection and characterization of in vitro and urinary N-acetyl-L-cysteine conjugates using quadrupole-linear ion trap mass spectrometry and polarity switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid detection and identification of N-acetyl-L-cysteine thioethers using constant neutral loss and theoretical multiple reaction monitoring combined with enhanced product-ion scans on a linear ion trap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdc.gov [cdc.gov]
Technical Support Center: N-Acetyl-S-phenyl-DL-cysteine-3,3-d2 Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of N-Acetyl-S-phenyl-DL-cysteine-3,3-d2 solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound in solution?
A1: The primary degradation pathway for this compound, much like its non-deuterated analog and other cysteine derivatives, is oxidation. While the thiol group of cysteine is typically the most reactive site, in this compound, the sulfur is bonded to a phenyl group, making it a thioether. Thioethers are susceptible to oxidation to a sulfoxide (B87167) and then to a sulfone, especially in the presence of oxidizing agents. Other potential degradation pathways could involve hydrolysis of the N-acetyl group under strong acidic or basic conditions.
Q2: How does deuterium (B1214612) labeling at the 3,3-position affect the stability of the molecule?
A2: Deuterium labeling at a site not directly involved in the primary degradation pathway (oxidation at the sulfur) is unlikely to have a significant direct impact on the chemical stability of the thioether. However, the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can slow down reactions where the C-H bond is broken in the rate-determining step. While not the primary degradation route, this could potentially reduce the rate of any minor degradation pathways that involve the cleavage of a C-H bond at the 3-position.
Q3: What are the recommended storage conditions for this compound solutions?
A3: To minimize degradation, solutions of this compound should be prepared fresh whenever possible. If storage is necessary, the following conditions are recommended:
-
Temperature: Store solutions at low temperatures, such as 2-8°C for short-term storage and -20°C or -80°C for long-term storage.
-
Solvent: Prepare solutions in degassed, oxygen-free solvents. If aqueous buffers are used, they should be prepared with deionized, purified water and sparged with an inert gas like nitrogen or argon to remove dissolved oxygen.
-
pH: Maintain the solution at a slightly acidic to neutral pH (around 6-7). Avoid strongly acidic or alkaline conditions to prevent hydrolysis.
-
Light: Protect solutions from light by using amber vials or by storing them in the dark.
-
Inert Atmosphere: For maximum stability, overlay the solution with an inert gas like nitrogen or argon before sealing the container.
Q4: What are the visible signs of degradation in my this compound solution?
A4: Visual signs of degradation may not always be apparent. However, you might observe a change in color (yellowing) or the formation of precipitates over time. The most reliable way to assess degradation is through analytical techniques like HPLC or LC-MS/MS, which can detect the appearance of degradation products and a decrease in the concentration of the parent compound.
Troubleshooting Guide
This guide will help you identify and resolve common issues related to the degradation of this compound solutions.
Issue 1: Rapid loss of parent compound detected by HPLC/LC-MS.
-
Potential Cause: Oxidation of the thioether.
-
Troubleshooting Steps:
-
De-gas solvents: Ensure all solvents, especially aqueous buffers, are thoroughly de-gassed by sparging with nitrogen or argon, or by sonication under vacuum.
-
Use antioxidants: Consider the addition of a small amount of an antioxidant, such as EDTA to chelate metal ions that can catalyze oxidation. However, be aware that antioxidants may interfere with certain experimental assays.
-
Work under an inert atmosphere: Prepare and handle solutions in a glove box or under a stream of inert gas.
-
Check for contaminants: Ensure there are no oxidizing contaminants in your solvents or reagents.
-
Issue 2: Appearance of unexpected peaks in the chromatogram.
-
Potential Cause: Formation of degradation products like the corresponding sulfoxide or sulfone.
-
Troubleshooting Steps:
-
Characterize degradation products: If using LC-MS, analyze the mass-to-charge ratio (m/z) of the new peaks to identify potential oxidation products (e.g., parent compound +16 for sulfoxide, +32 for sulfone).
-
Perform forced degradation studies: To confirm the identity of degradation peaks, intentionally degrade a small sample of your compound under controlled conditions (e.g., by adding a mild oxidizing agent like hydrogen peroxide) and compare the resulting chromatogram to your experimental samples.
-
Optimize chromatography: Adjust your HPLC/LC-MS method to ensure good separation between the parent compound and all potential degradation products.
-
Issue 3: Inconsistent results between experiments.
-
Potential Cause: Inconsistent solution preparation and handling procedures.
-
Troubleshooting Steps:
-
Standardize protocols: Develop and strictly follow a standard operating procedure (SOP) for solution preparation, including solvent de-gassing, storage temperature, and handling.
-
Prepare fresh solutions: For critical experiments, always prepare fresh solutions of this compound immediately before use.
-
Aliquot stock solutions: If a stock solution must be stored, aliquot it into single-use vials to avoid repeated freeze-thaw cycles.
-
Quantitative Data on Stability
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Solvent | Degassed Water | Methanol | PBS (pH 7.4) | Acetonitrile |
| Temperature | 2-8°C | Room Temp (25°C) | 40°C | -20°C |
| Light Exposure | Dark | Ambient Light | UV Light (254 nm) | Dark |
| Time Point 1 (e.g., 0 hr) | % Purity | % Purity | % Purity | % Purity |
| Time Point 2 (e.g., 24 hr) | % Purity | % Purity | % Purity | % Purity |
| Time Point 3 (e.g., 48 hr) | % Purity | % Purity | % Purity | % Purity |
| Time Point 4 (e.g., 1 week) | % Purity | % Purity | % Purity | % Purity |
| Primary Degradant(s) | Identity & % Area | Identity & % Area | Identity & % Area | Identity & % Area |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method. Method optimization will be required.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Column Temperature: 30°C.
Protocol 2: Forced Degradation Study
To understand the degradation profile of your compound, perform forced degradation studies under the following conditions. Analyze the stressed samples using the stability-indicating HPLC method.
-
Acid Hydrolysis: Incubate the sample in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate the sample in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Incubate the sample in 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound or a solution to 80°C for 48 hours.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.
Visualizations
Caption: Potential oxidative degradation pathway of this compound.
Caption: Troubleshooting workflow for degradation of this compound solutions.
Technical Support Center: Matrix Effects in N-Acetyl-S-phenyl-DL-cysteine-3,3-d2 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the LC-MS/MS analysis of N-Acetyl-S-phenyl-cysteine and its deuterated internal standard, N-Acetyl-S-phenyl-DL-cysteine-3,3-d2.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the analysis of N-Acetyl-S-phenyl-cysteine?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, interfering components in the sample matrix (e.g., plasma, urine).[1] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the quantitative analysis.[2] For N-Acetyl-S-phenyl-cysteine, endogenous components in biological fluids can interfere with its ionization, leading to unreliable results.
Q2: How can a deuterated internal standard like this compound help with matrix effects?
A2: A stable isotope-labeled (SIL) internal standard, such as this compound, is the gold standard for mitigating matrix effects.[3] Since the SIL internal standard is chemically almost identical to the analyte, it is assumed to experience similar extraction recovery and matrix effects. By calculating the peak area ratio of the analyte to the internal standard, variations caused by matrix effects can be normalized, leading to more accurate quantification.[4]
Q3: My results are still inconsistent even with the use of this compound. What could be the issue?
A3: Even with a deuterated internal standard, you can encounter issues. One common problem is "differential matrix effects," where the analyte and the internal standard are affected differently by the matrix. This can occur if there is a slight chromatographic separation between the two compounds, exposing them to different co-eluting interferences.[5] Deuterium substitution can sometimes lead to a small shift in retention time.[5]
Q4: What are the common sources of matrix effects in plasma and urine samples?
A4: In plasma, major sources of matrix effects include phospholipids, salts, and proteins.[6] In urine, urea, salts, and various metabolites can cause significant ion suppression or enhancement.[6] The complexity and variability of these biological matrices make them prone to causing matrix effects.
Q5: What are the primary methods to assess matrix effects?
A5: The two most common methods are the post-column infusion experiment and the post-extraction spike (or addition) experiment.[7] The post-column infusion method is qualitative and helps identify regions in the chromatogram where ion suppression or enhancement occur.[7] The post-extraction spike method is quantitative and allows for the calculation of the matrix factor, which indicates the extent of the matrix effect.[8]
Troubleshooting Guides
Guide 1: Investigating and Mitigating Inconsistent Results
This guide provides a step-by-step approach to troubleshooting inconsistent analytical results when using this compound as an internal standard.
Problem: Poor precision, inaccurate quantification, or high variability in the analyte/internal standard response ratio.
Initial Assessment:
-
Verify Chromatographic Co-elution: Overlay the chromatograms of the analyte (N-Acetyl-S-phenyl-cysteine) and the internal standard (this compound). A significant shift in retention time can lead to differential matrix effects.
-
Check for Contamination: Ensure the internal standard solution is not contaminated with the unlabeled analyte.
Experimental Troubleshooting:
-
Perform a Post-Column Infusion Experiment: This will help visualize regions of ion suppression or enhancement throughout your chromatographic run.
-
Conduct a Post-Extraction Spike Experiment: This will quantify the matrix effect on both the analyte and the internal standard.
Possible Solutions:
-
Optimize Chromatography: Adjust the mobile phase composition, gradient profile, or column chemistry to achieve better separation of the analyte and internal standard from interfering matrix components and to ensure their co-elution.
-
Improve Sample Preparation: Employ more rigorous sample clean-up techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a broader range of matrix interferences.[4]
-
Dilute the Sample: A simple dilution of the sample can sometimes reduce the concentration of interfering components to a level where they no longer cause significant matrix effects.[7]
Quantitative Data Summary
The following tables present representative data on matrix effects for S-phenylmercapturic acid (a close structural analog of N-Acetyl-S-phenyl-cysteine) in human plasma and urine. This data can serve as a benchmark for what to expect during your own method validation.
Table 1: Matrix Effect of S-phenylmercapturic acid in Human Plasma
| Analyte Concentration | Matrix Factor (Analyte) | Matrix Factor (IS) | Internal Standard Normalized Matrix Factor |
| Low QC | 0.88 | 0.90 | 0.98 |
| High QC | 0.85 | 0.87 | 0.98 |
Caption: Representative matrix effect data for S-phenylmercapturic acid in human plasma. A matrix factor less than 1 indicates ion suppression. The internal standard normalized matrix factor close to 1 suggests the internal standard effectively compensates for the matrix effect.
Table 2: Matrix Effect of S-phenylmercapturic acid in Human Urine
| Analyte Concentration | Matrix Factor (Analyte) | Matrix Factor (IS) | Internal Standard Normalized Matrix Factor |
| Low QC | 0.75 | 0.78 | 0.96 |
| High QC | 0.72 | 0.76 | 0.95 |
Caption: Representative matrix effect data for S-phenylmercapturic acid in human urine, indicating more significant ion suppression compared to plasma. The internal standard continues to provide good compensation.
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment for Qualitative Assessment of Matrix Effects
Objective: To identify the retention time regions where co-eluting matrix components cause ion suppression or enhancement.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
T-connector
-
Standard solution of N-Acetyl-S-phenyl-cysteine and this compound
-
Prepared blank matrix extract (e.g., plasma, urine)
-
Reconstitution solvent
Procedure:
-
System Setup:
-
Connect the LC column outlet to one inlet of the T-connector.
-
Connect the syringe pump containing the analyte and internal standard solution to the second inlet of the T-connector.
-
Connect the outlet of the T-connector to the MS ion source.
-
-
Infusion:
-
Begin infusing the standard solution at a low, constant flow rate (e.g., 5-10 µL/min). This should produce a stable baseline signal for the analyte and internal standard.
-
-
Analysis:
-
Inject a sample of the reconstitution solvent to establish the baseline signal.
-
Inject a prepared blank matrix extract.
-
-
Data Interpretation:
-
Monitor the signal intensity of the analyte and internal standard throughout the chromatographic run.
-
A dip in the baseline indicates a region of ion suppression.
-
A rise in the baseline indicates a region of ion enhancement.
-
Compare the retention time of your analyte with any observed regions of suppression or enhancement.
-
Protocol 2: Post-Extraction Spike Experiment for Quantitative Assessment of Matrix Effects
Objective: To quantitatively determine the degree of ion suppression or enhancement for both the analyte and the internal standard.
Materials:
-
LC-MS/MS system
-
Blank biological matrix (at least 6 different lots recommended)
-
Standard solutions of N-Acetyl-S-phenyl-cysteine and this compound
-
All necessary reagents for your sample preparation method
Procedure:
-
Prepare Three Sets of Samples:
-
Set 1 (Neat Solution): Prepare standards at low and high concentrations by spiking the analyte and internal standard into the final reconstitution solvent.
-
Set 2 (Post-Extraction Spike): Process blank matrix samples through your entire sample preparation procedure. In the final step, spike the extracted matrix with the analyte and internal standard at the same low and high concentrations as in Set 1.
-
Set 3 (Matrix-Matched Standards): Spike the analyte and internal standard into the blank matrix at the beginning of the sample preparation procedure. (This set is used to determine recovery but is included here for completeness).
-
-
Analysis:
-
Analyze all three sets of samples using your LC-MS/MS method.
-
-
Calculations:
-
Matrix Factor (MF):
-
MF = (Peak Area in Set 2) / (Peak Area in Set 1)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
-
Internal Standard Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
A value close to 1.0 (typically within 0.85-1.15) indicates that the internal standard effectively compensates for the matrix effect.
-
-
Recovery (%):
-
Recovery = (Peak Area in Set 3) / (Peak Area in Set 2) * 100
-
-
Visualizations
Caption: Workflow for Quantitative Matrix Effect Assessment.
Caption: Troubleshooting Logic for Matrix Effect Issues.
References
- 1. A rapid and sensitive liquid chromatography-tandem mass spectrometry method for the quantitation of S-phenylmercapturic acid in human urine - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Determination of S-phenylmercapturic acid in human urine using an automated sample extraction and fast liquid chromatography-tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 5. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-Acetyl-S-phenyl-DL-cysteine-3,3-d2 HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak shape of N-Acetyl-S-phenyl-DL-cysteine-3,3-d2 during HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of poor peak shape for this compound?
A1: The most frequent issue is peak tailing, often caused by secondary interactions between the analyte and the stationary phase.[1][2] N-Acetyl-S-phenyl-DL-cysteine is an acidic compound, and its carboxyl and thiol groups can interact with active sites on the silica-based stationary phase, such as residual silanols.[2][3]
Q2: How does the mobile phase pH affect the peak shape of my analyte?
A2: The mobile phase pH is a critical factor for ionizable compounds like this compound.[4][5] To ensure a good peak shape, the pH of the mobile phase should be adjusted to be at least 2 pH units below the pKa of the analyte's carboxylic acid group (pKa ≈ 3-3.5).[4][6] This suppresses the ionization of the carboxyl group, reducing interactions with the stationary phase and minimizing peak tailing.[4]
Q3: Can the choice of organic solvent in the mobile phase impact my results?
A3: Yes, the organic solvent can influence peak shape and retention. Acetonitrile (B52724) and methanol (B129727) are common choices for reversed-phase HPLC.[6] Acetonitrile often provides better peak shapes and lower backpressure compared to methanol.[6] It's advisable to experiment with both to determine the optimal solvent for your specific separation.
Q4: My peak is split. What could be the cause?
A4: Peak splitting can result from several factors. If all peaks in your chromatogram are split, it may indicate a physical problem with the column, such as a void at the column inlet or a partially blocked frit.[2][3] If only the analyte peak is split, it could be due to the sample solvent being too strong, causing the analyte to race through the column in a distorted band.[2] It is always best to dissolve your sample in the mobile phase whenever possible.
Q5: I'm observing peak fronting. What does this suggest?
A5: Peak fronting, where the leading edge of the peak is sloped, can be an indication of column overload.[2] This happens when the concentration of the analyte in the injected sample is too high, saturating the stationary phase at the column inlet.[1][2] To resolve this, try diluting your sample and injecting a smaller volume.[1]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common peak shape issues encountered during the HPLC analysis of this compound.
Problem: Peak Tailing
-
Symptom: The trailing edge of the peak is wider than the leading edge, resulting in an asymmetrical peak.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to be at least 2 units below the analyte's pKa (pKa of carboxylic acid is ~3-3.5). Using a buffer or adding an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid can help maintain a consistent low pH.[4][7] |
| Secondary Silanol (B1196071) Interactions | Use a well-end-capped C18 column to minimize exposed silanol groups. Adding a small amount of an amine modifier like triethylamine (B128534) (TEA) can also help to mask residual silanols, though this is more common for basic compounds.[7] |
| Column Overload | Reduce the sample concentration or the injection volume.[1] |
| Column Contamination/Deterioration | Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column.[8][9] |
| Extra-column Volume | Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce dead volume.[2] |
Problem: Peak Broadening
-
Symptom: The peak is wider than expected, leading to decreased resolution and sensitivity.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Column Deterioration | A loss of stationary phase or the creation of voids in the column packing can lead to broader peaks.[10] Replace the column if performance does not improve after flushing. |
| Slow Mobile Phase Flow Rate | While lower flow rates can improve resolution, excessively low rates can lead to peak broadening due to diffusion. Optimize the flow rate for your column dimensions and particle size.[5] |
| Sample Solvent Incompatibility | Ensure the sample is dissolved in a solvent that is weaker than or the same as the mobile phase. |
| Temperature Gradients | Use a column oven to maintain a stable and uniform temperature. Preheating the mobile phase before it enters the column can also help.[10] |
Quantitative Data on Peak Shape Improvement
The following table summarizes the expected impact of various chromatographic parameters on peak shape for acidic analytes like this compound.
| Parameter | Condition A | Tailing Factor (Tf) | Asymmetry Factor (As) | Condition B | Tailing Factor (Tf) | Asymmetry Factor (As) |
| Mobile Phase pH | pH 5.0 | > 1.5 | > 1.5 | pH 2.5 | 1.0 - 1.2 | 1.0 - 1.2 |
| Sample Concentration | 100 µg/mL | > 1.3 | > 1.3 | 10 µg/mL | 1.0 - 1.2 | 1.0 - 1.2 |
| Column Type | Standard C18 | > 1.4 | > 1.4 | End-capped C18 | 1.0 - 1.3 | 1.0 - 1.3 |
Note: The values presented are representative and may vary depending on the specific HPLC system, column, and other experimental conditions.
Experimental Protocols
Recommended HPLC Method for this compound
This protocol is a starting point for method development and is based on established methods for N-acetylcysteine and its derivatives.[4][11][12]
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) with end-capping.[11][12]
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 10:90 v/v) containing 0.1% trifluoroacetic acid (TFA).[4] The mobile phase should be filtered and degassed before use.
-
Column Temperature: 25 °C.[11]
-
Detection Wavelength: 212 nm.[11]
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 10-20 µg/mL.[12]
Visualizations
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing in HPLC analysis.
Metabolic Pathway of Benzene to a Mercapturic Acid Derivative
N-Acetyl-S-phenyl-DL-cysteine is a mercapturic acid, a type of metabolite formed from the conjugation of xenobiotics with glutathione.[13] The deuterated version would follow the same pathway. The following diagram illustrates a simplified metabolic pathway of benzene, a precursor to S-phenyl-cysteine derivatives.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. silicycle.com [silicycle.com]
- 3. agilent.com [agilent.com]
- 4. cdn.insights.bio [cdn.insights.bio]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 6. rjptonline.org [rjptonline.org]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. mastelf.com [mastelf.com]
- 10. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
- 12. ajpp.in [ajpp.in]
- 13. Identification of N-acetyl-S-(2,5-dihydroxyphenyl)-L-cysteine as a urinary metabolite of benzene, phenol, and hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Acetyl-S-phenyl-DL-cysteine-3,3-d2 solubility issues and solutions
Welcome to the technical support center for N-Acetyl-S-phenyl-DL-cysteine-3,3-d2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and handling of this deuterated standard. Below you will find frequently asked questions and troubleshooting guides to assist you in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is the deuterium-labeled form of N-Acetyl-S-phenyl-DL-cysteine, which is a metabolite of benzene.[1][2] Its primary use is as an internal standard for quantitative analysis by methods such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Stable heavy isotopes are incorporated into molecules to serve as tracers for quantification in drug development and metabolic studies.[1]
Q2: What are the general solubility characteristics of this compound?
Q3: In which organic solvents can I dissolve this compound?
Based on data for the closely related N-acetyl-L-cysteine, good organic solvents to consider are ethanol (B145695), methanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).[5][6] For N-acetyl-L-cysteine, solubility in these solvents is approximately 50 mg/mL.[5] Given the increased lipophilicity of the S-phenyl derivative, similar or better solubility in these solvents can be expected.
Q4: Is this compound soluble in aqueous buffers?
The non-phenylated parent compound, N-acetyl-L-cysteine, is soluble in aqueous buffers like PBS (pH 7.2) at approximately 30 mg/mL.[5] However, the addition of the phenyl group to the sulfur atom will significantly decrease aqueous solubility. The solubility of this compound in aqueous solutions is expected to be low. For the related S-Phenylmercapturic acid, solubility in a DMSO:PBS (pH 7.2) (1:7) mixture is reported as 0.12 mg/mL.[2] To enhance solubility in aqueous buffers, it is recommended to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol and then perform further dilutions with the aqueous buffer.[5]
Q5: How does pH affect the solubility of this compound?
This compound contains a carboxylic acid group. Therefore, its solubility in aqueous solutions will be pH-dependent. At pH values below its pKa, the carboxylic acid will be protonated, making the molecule less polar and less soluble in water. At pH values above its pKa, the carboxylate form will predominate, increasing its aqueous solubility. For the parent N-acetyl-L-cysteine, a 1% solution in water has a pH between 2.0 and 2.8.[7]
Q6: What are the recommended storage conditions for this compound and its solutions?
The solid compound should be stored at -20°C for long-term stability.[4][5] Aqueous solutions of the parent compound, N-acetyl-L-cysteine, are not recommended to be stored for more than one day.[5] For deuterated standards, it is best practice to prepare fresh working solutions from a stock solution for each experiment to minimize degradation or adsorption to container walls.[8] Stock solutions in organic solvents should be stored in airtight containers at low temperatures.[8]
Troubleshooting Guide
Issue 1: Compound is not dissolving in the chosen solvent.
-
The solvent may not be appropriate for the compound.
-
The concentration may be too high.
-
The dissolution rate may be slow.
-
Verify Solvent Choice: Refer to the solubility data table below as a starting point. For aqueous solutions, ensure the pH is appropriate.
-
Use a Co-solvent: First, dissolve the compound in a small amount of a compatible organic solvent (e.g., DMSO, ethanol) and then dilute it with your desired solvent.
-
Increase Dissolution Rate:
-
Vortexing and Sonication: Vigorously vortex the solution and sonicate in a water bath to aid dissolution.[8]
-
Gentle Heating: Gentle warming can increase solubility, but be cautious of potential degradation. Always check the compound's stability at elevated temperatures.
-
-
Prepare a More Dilute Solution: If a high concentration is not critical, try preparing a more dilute solution.
Issue 2: Precipitate forms after adding the stock solution to an aqueous buffer.
-
The organic solvent from the stock solution is causing the compound to precipitate when introduced to the aqueous environment where its solubility is lower.
-
Minimize Organic Solvent: Use the most concentrated stock solution possible to minimize the volume of organic solvent added to the aqueous buffer.[5]
-
Adjust pH: Ensure the pH of the final aqueous solution is high enough to maintain the solubility of the acidic compound.
-
Use Surfactants: In some cases, adding a small amount of a surfactant to the dissolution medium can help maintain solubility.[9]
Issue 3: Inconsistent results in analytical measurements.
-
Incomplete dissolution of the internal standard.
-
Degradation of the compound in solution.
-
Adsorption of the compound to container surfaces.
-
Ensure Complete Dissolution: Before use, visually inspect the solution to ensure no particulate matter is present. Always vortex and sonicate stock and working solutions.[8]
-
Prepare Fresh Solutions: Prepare working solutions fresh from a stock solution before each experiment to minimize the risk of degradation.[8]
-
Use Silanized Glassware: To prevent adsorption to container surfaces, especially at low concentrations, use silanized glass vials.[8]
Quantitative Data Summary
The following table summarizes the solubility of the parent compound, N-acetyl-L-cysteine (NAC), which can be used as a starting point for solvent selection. Note that the S-phenyl derivative will have different solubility properties.
| Solvent | N-acetyl-L-cysteine (NAC) Solubility | Reference |
| Ethanol | ~50 mg/mL | [5] |
| DMSO | ~50 mg/mL | [5] |
| Dimethylformamide (DMF) | ~50 mg/mL | [5] |
| Water | 1 g in 5 mL (200 mg/mL) | [10] |
| PBS (pH 7.2) | ~30 mg/mL | [5] |
| Chloroform | Practically Insoluble | [7][10] |
| Ether | Practically Insoluble | [7][10] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in Organic Solvent
This protocol is for preparing a stock solution of this compound, typically for use as an internal standard in LC-MS applications.
-
Equilibrate to Room Temperature: Allow the vial containing the solid compound to equilibrate to room temperature before opening to prevent condensation of moisture.[8]
-
Weigh the Compound: Accurately weigh the desired amount of the deuterated standard using a calibrated analytical balance.
-
Transfer to a Volumetric Flask: Quantitatively transfer the weighed compound into a Class A volumetric flask.
-
Initial Dissolution: Add a small amount of the chosen solvent (e.g., DMSO, methanol, or ethanol) to the flask to dissolve the compound.
-
Aid Dissolution: If necessary, vortex the solution and sonicate in a water bath for 5-10 minutes to ensure complete dissolution.[8] Visually inspect for any remaining solid particles.
-
Dilute to Volume: Once fully dissolved, dilute to the mark with the same solvent.
-
Mix Thoroughly: Stopper the flask and mix the solution thoroughly by inverting the flask multiple times.
-
Storage: Transfer the stock solution to a labeled, airtight container (preferably a silanized glass vial) and store at -20°C or lower.
Protocol 2: Preparation of an Aqueous Working Solution
This protocol describes the preparation of a diluted working solution in an aqueous buffer, starting from an organic stock solution.
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Prepare Stock Solution: First, prepare a concentrated stock solution in a water-miscible organic solvent such as DMSO or ethanol, following Protocol 1.
-
Equilibrate Stock Solution: Allow the stock solution to equilibrate to room temperature.
-
Pipette Stock Solution: Using a calibrated pipette, transfer the required volume of the stock solution into a new volumetric flask.
-
Dilute with Aqueous Buffer: Dilute to the final volume with the desired aqueous buffer (e.g., PBS). It is crucial to add the buffer to the stock solution and not the other way around, and to mix continuously during the dilution process to prevent precipitation.
-
Mix Thoroughly: Mix the working solution thoroughly.
-
Use Immediately: Prepare aqueous working solutions fresh as needed and use them immediately, as the compound may have limited stability and solubility in aqueous media.[5]
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Simplified metabolic pathway of benzene.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. immunomart.com [immunomart.com]
- 4. dev.usbio.net [dev.usbio.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Thermo Scientific Chemicals N-Acetyl-L-cysteine, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.co.uk]
- 7. Acetylcysteine - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. N-Acetyl-L-Cysteine | C5H9NO3S | CID 12035 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Recovery of N-Acetyl-S-phenyl-DL-cysteine-3,3-d2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of N-Acetyl-S-phenyl-DL-cysteine-3,3-d2 during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in our experiments?
This compound is a deuterated stable isotope-labeled internal standard. Its primary use is in quantitative analysis by liquid chromatography-mass spectrometry (LC-MS) to correct for variability during sample preparation and analysis, thereby improving the accuracy and precision of the results.[1][2][3]
Q2: We are observing consistently low recovery of this compound. What are the potential root causes?
Low recovery of your internal standard can stem from several factors throughout the analytical workflow. The primary areas to investigate are sample preparation, chromatographic conditions, and mass spectrometry settings. A systematic approach is crucial to pinpoint the exact cause.
Below is a troubleshooting workflow to help identify the issue:
Caption: A logical workflow for troubleshooting low recovery of the internal standard.
Q3: How can we systematically troubleshoot low recovery during Solid-Phase Extraction (SPE)?
Low recovery during SPE is a common issue. A step-by-step investigation of your SPE protocol is recommended.
References
Technical Support Center: Analysis of N-Acetyl-S-phenyl-DL-cysteine-3,3-d2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the analysis of N-Acetyl-S-phenyl-DL-cysteine-3,3-d2 by liquid chromatography-mass spectrometry (LC-MS).
Troubleshooting Guides
Issue: Poor sensitivity or inconsistent signal for this compound.
This is a common indicator of ion suppression, where components in the sample matrix interfere with the ionization of the target analyte.[1][2][3]
Question: How can I confirm that ion suppression is affecting my analysis?
Answer: A post-column infusion experiment is a definitive way to identify ion suppression.[4] This involves infusing a standard solution of your analyte post-chromatographic separation while injecting a blank matrix sample. A dip in the baseline signal at the retention time of your analyte indicates the presence of co-eluting matrix components that are causing suppression.
Issue: High variability in quantitative results between samples.
Matrix effects, including ion suppression, can vary between different sample lots, leading to poor reproducibility.[3]
Question: What are the primary causes of ion suppression for mercapturic acids in biological samples?
Answer: The primary causes are co-eluting endogenous matrix components such as phospholipids (B1166683), salts, and other metabolites from biological fluids like plasma or urine.[1][5][6] These molecules compete with this compound for ionization in the MS source.
Question: How can I minimize ion suppression?
Answer: A multi-pronged approach focusing on sample preparation, chromatography, and MS source optimization is most effective.
-
Improve Sample Preparation: The goal is to remove interfering matrix components before analysis.[1]
-
Optimize Chromatographic Separation: Ensure the analyte elutes at a different time from suppressive matrix components.[1]
-
Use a Stable Isotope-Labeled Internal Standard: A co-eluting internal standard can help compensate for matrix effects.[1]
-
Modify Mass Spectrometry Parameters: In some cases, adjusting source conditions or switching ionization modes can help.
Frequently Asked Questions (FAQs)
Q1: Which sample preparation technique is most effective for reducing ion suppression when analyzing this compound in plasma or urine?
A1: The choice of sample preparation method depends on the complexity of the matrix and the required sensitivity. Here is a comparison of common techniques:
| Sample Preparation Technique | Principle | Efficacy in Reducing Ion Suppression | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Proteins are precipitated from the sample using an organic solvent (e.g., acetonitrile). | Moderate | Simple, fast, and inexpensive. | Does not effectively remove other interfering components like phospholipids and salts.[7] |
| Liquid-Liquid Extraction (LLE) | The analyte is partitioned between two immiscible liquid phases. | Good | Can provide a cleaner extract than PPT. | Can be labor-intensive and may require method development. |
| Solid-Phase Extraction (SPE) | The analyte is selectively retained on a solid sorbent while interferences are washed away. | Excellent | Provides a very clean extract, leading to significant reduction in ion suppression. | Requires method development and can be more time-consuming and expensive than PPT or LLE.[6] |
| Online SPE (e.g., using a Restricted Access Material - RAM column) | Automated SPE is performed online with the LC-MS system. | Excellent | High-throughput, automated, and provides excellent sample cleanup. | Requires specialized equipment. |
For robust and sensitive analysis of mercapturic acids like this compound, Solid-Phase Extraction (SPE) , particularly online SPE, is highly recommended for its superior ability to remove matrix interferences.[8]
Q2: How can I optimize my chromatographic method to avoid ion suppression?
A2: The key is to achieve chromatographic separation between your analyte and the regions of significant ion suppression.
-
Gradient Elution: Employ a gradient elution to separate the polar this compound from less polar matrix components like phospholipids, which tend to elute later in reversed-phase chromatography.
-
Column Chemistry: Consider using a column with a different selectivity (e.g., a biphenyl (B1667301) phase) that may provide better separation from interfering compounds.[8]
-
Flow Rate and Column Dimensions: Using smaller particle size columns (UPLC) can improve resolution and separate the analyte from matrix components more effectively.
Q3: Can changing the ionization source or its settings help?
A3: Yes, in some instances. While Electrospray Ionization (ESI) is commonly used for this type of analysis, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to ion suppression for certain compounds. Additionally, optimizing ESI source parameters such as gas flows, temperature, and spray voltage can sometimes mitigate the effects of ion suppression.
Experimental Protocols
Protocol: Online SPE-LC-MS/MS for this compound in Human Urine
This protocol is based on methodologies developed for similar mercapturic acids and is designed for automated sample cleanup and analysis.[8]
1. Sample Preparation:
- Thaw urine samples at room temperature.
- Vortex mix for 15 seconds.
- Centrifuge at 4000 x g for 10 minutes to pellet any precipitates.
- Transfer 100 µL of the supernatant to an autosampler vial.
- Add 10 µL of a stable isotope-labeled internal standard working solution (e.g., N-Acetyl-S-phenyl-d5-DL-cysteine).
- Acidify the sample by adding 10 µL of 1% formic acid in water.
2. Online SPE Cleanup:
- SPE Column: Restricted Access Material (RAM) C18 column.
- Loading Pump Mobile Phase: 0.1% Formic acid in water.
- Loading Flow Rate: 1.5 mL/min.
- Valve Switching: After a defined loading period (e.g., 1.5 minutes) where salts and other highly polar interferences are washed to waste, the valve switches to back-flush the retained analytes onto the analytical column.
3. LC Separation:
- Analytical Column: Core-shell biphenyl column (e.g., 100 x 2.1 mm, 2.6 µm).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient:
- 0-1.0 min: 5% B
- 1.0-5.0 min: 5-95% B
- 5.0-6.0 min: 95% B
- 6.1-8.0 min: 5% B (re-equilibration)
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.
4. MS/MS Detection:
- Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
- Multiple Reaction Monitoring (MRM) Transitions: To be optimized for this compound and the internal standard.
- Example Precursor Ion [M-H]⁻ for this compound: m/z 241.1
- Example Product Ions: To be determined by infusion and fragmentation experiments.
- Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
Visualizations
Caption: Troubleshooting workflow for ion suppression.
Caption: Online SPE-LC-MS/MS experimental workflow.
References
- 1. longdom.org [longdom.org]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Mercapturic acids: recent advances in their determination by liquid chromatography/mass spectrometry and their use in toxicant metabolism studies and in occupational and environmental exposure studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purity Analysis of N-Acetyl-S-phenyl-DL-cysteine-3,3-d2 Standard
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the purity analysis of the N-Acetyl-S-phenyl-DL-cysteine-3,3-d2 standard.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is a deuterated analog of N-Acetyl-S-phenyl-DL-cysteine. It is commonly used as an internal standard in quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its similar chemical and physical properties to the unlabeled analyte allow for accurate quantification by correcting for variations during sample preparation and analysis.[2]
Q2: What level of isotopic purity should I expect for this standard?
A2: For reliable quantitative results, it is recommended to use deuterated standards with a high isotopic enrichment, typically at least 98%.[3] For this compound, an isotopic enrichment of 99 atom % D is commercially available.[4] High isotopic purity is crucial to minimize background interference and ensure clear mass separation during analysis.[3]
Q3: What are the common causes of inaccurate quantification when using a deuterated standard?
A3: Inaccurate quantification when using deuterated standards can stem from several factors, including:
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Incorrect assessment of the standard's purity: Both chemical and isotopic purity must be accurately determined.[2]
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Presence of the unlabeled analyte: Contamination of the deuterated standard with the non-deuterated form can lead to overestimation of the analyte.[2][5]
-
Isotopic exchange: The loss of deuterium (B1214612) atoms and their replacement with hydrogen from the surrounding environment can affect accuracy.[5]
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Differential matrix effects: The analyte and the internal standard may experience different levels of ion suppression or enhancement from the sample matrix.[5]
-
Incorrect concentration of the internal standard solution. [2]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purity analysis of the this compound standard.
| Problem | Potential Cause | Recommended Solution |
| Poor or no signal for the internal standard | 1. Incorrect concentration of the working solution.[2]2. Degradation of the standard during storage.3. Inefficient ionization of the standard.[2]4. Instrument not properly tuned or calibrated.[2] | 1. Verify the concentration of your working solution.2. Check storage conditions and prepare a fresh stock solution.3. Optimize ionization source parameters for the standard.4. Perform instrument tuning and calibration. |
| Chromatographic peak for the deuterated standard elutes earlier than the analyte | Isotope effect causing a slight difference in retention time. | This is a known phenomenon with deuterated standards. If the separation is minimal, it may not impact quantification. If significant, consider adjusting the mobile phase composition or gradient to minimize the separation.[2] |
| Inconsistent analyte/internal standard response ratio | 1. Deuterium exchange with the solvent or matrix.[2]2. Differential matrix effects due to chromatographic separation.[5]3. Isotopic interference from the analyte or background ions. | 1. Ensure the deuterated standard is labeled at stable positions. Avoid highly acidic or basic conditions if the label is labile.[2]2. Adjust chromatographic conditions to achieve co-elution.3. Check for interfering ions in blank matrix samples. |
| Quantification results are inaccurate or biased | 1. Incorrect assessment of the deuterated standard's purity.[2]2. Presence of unlabeled analyte in the deuterated standard stock.[2]3. Different extraction recoveries between the analyte and the standard. | 1. Verify the isotopic and chemical purity of the standard using appropriate analytical techniques.2. Analyze the internal standard solution by itself to check for the presence of the unlabeled analyte.[2]3. Optimize the sample extraction procedure to ensure consistent recovery for both the analyte and the standard. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
This protocol outlines a general method for assessing the chemical purity of this compound.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve the standard in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance.
-
-
Analysis: Inject the prepared sample solution into the HPLC system.
-
Data Interpretation: The chemical purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram. A purity of ≥99% is often expected for high-quality standards.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Isotopic Purity and Identity Confirmation
This protocol provides a general procedure for confirming the identity and assessing the isotopic purity of the deuterated standard.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the standard in a solvent compatible with LC-MS analysis (e.g., methanol (B129727) or acetonitrile).
-
LC-MS Conditions:
-
Chromatography: Use an appropriate LC method to separate the analyte from potential impurities.
-
Mass Spectrometry: Operate the mass spectrometer in a high-resolution mode to accurately measure the mass-to-charge ratio (m/z) of the molecular ion.
-
-
Analysis:
-
Identity Confirmation: Compare the measured m/z of the primary peak with the theoretical exact mass of this compound.
-
Isotopic Purity: Analyze the mass spectrum for the presence of the unlabeled compound (M+0) and other isotopic variants. The isotopic purity is calculated based on the relative intensities of the deuterated and non-deuterated molecular ions.
-
Visualizations
References
Validation & Comparative
A Comparative Guide to N-Acetyl-S-phenyl-DL-cysteine and its Deuterated Analog for Quantitative Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison between N-Acetyl-S-phenyl-DL-cysteine, a critical biomarker for benzene (B151609) exposure, and its deuterated counterpart, N-Acetyl-S-phenyl-DL-cysteine-3,3-d2. In modern analytical toxicology and clinical research, the non-deuterated compound is the target analyte for measurement, while the deuterated version serves as an indispensable internal standard for achieving accurate and precise quantification, primarily through liquid chromatography-tandem mass spectrometry (LC-MS/MS).
N-Acetyl-S-phenyl-DL-cysteine, also known as S-phenylmercapturic acid (SPMA), is a terminal metabolite of benzene.[1][2] Its concentration in urine is directly correlated with exposure to this carcinogenic industrial chemical, making it a vital biomarker for occupational and environmental health monitoring. Given the low concentrations typically found in biological samples, highly sensitive and robust analytical methods are required. The use of a stable isotope-labeled internal standard, such as the d2- or d5-labeled SPMA, is the gold standard for such analyses.[1][3] This is because the deuterated standard behaves nearly identically to the native analyte during sample extraction, chromatographic separation, and ionization, but is distinguishable by its higher mass. This allows it to compensate for variations in sample preparation and matrix effects, leading to significantly improved method ruggedness and data reliability.[2][4]
Comparative Data: Analyte vs. Internal Standard
The primary role of this compound is to serve as an internal standard for the quantification of the non-deuterated (native) SPMA.[5] The following table summarizes their distinct properties and roles within a typical LC-MS/MS analytical workflow.
| Feature | N-Acetyl-S-phenyl-DL-cysteine (Analyte) | This compound (Internal Standard) | Rationale for Comparison |
| Synonym | S-Phenylmercapturic Acid (SPMA) | Deuterated S-Phenylmercapturic Acid (d2-SPMA) | Common nomenclature in scientific literature. |
| Chemical Formula | C₁₁H₁₃NO₃S | C₁₁H₁₁D₂NO₃S | The presence of two deuterium (B1214612) atoms results in a higher molecular weight.[5] |
| Molecular Weight | ~239.29 g/mol | ~241.30 g/mol | The mass difference is the basis for differentiation in mass spectrometry.[5] |
| Primary Role | Target of Measurement: A biomarker to quantify benzene exposure.[6][7] | Tool for Quantification: Added to samples at a known concentration to correct for analytical variability.[5] | These compounds do not compete; they work together. The analyte is the question, the internal standard is key to getting an accurate answer. |
| Source | Metabolic product in a biological sample (e.g., urine).[8] | Synthetically produced and added to the sample during analysis.[3] | Highlights the endogenous origin of the analyte versus the exogenous addition of the standard. |
| Typical MS/MS Transition | m/z 238.1 → 109.1[9] | m/z 240.1 → 109.1[9] | The precursor ion mass is different due to deuterium labeling, while the product ion is often the same, demonstrating their structural similarity.[9] |
Metabolic Pathway of Benzene to SPMA
The formation of SPMA in the body is a multi-step detoxification process. This pathway illustrates how exposure to benzene leads to the creation of the biomarker that is ultimately measured in urine.
References
- 1. Determination of S-phenylmercapturic acid in human urine using an automated sample extraction and fast liquid chromatography-tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Large Differences in Urinary Benzene Metabolite S-Phenylmercapturic Acid Quantitation: A Comparison of Five LC–MS-MS Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biomonitoring of Urinary Benzene Metabolite SPMA in the General Population in Central Italy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for S-Phenylmercapturic Acid Utilizing N-Acetyl-S-phenyl-DL-cysteine-3,3-d2 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the two primary mass spectrometry-based methods for the quantification of S-phenylmercapturic acid (S-PMA) in biological matrices: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The use of a stable isotope-labeled internal standard, such as N-Acetyl-S-phenyl-DL-cysteine-3,3-d2, is critical for accurate and precise quantification by correcting for matrix effects and variations during sample preparation and analysis. This document outlines detailed experimental protocols and presents a summary of performance data to aid researchers in selecting the most appropriate method for their specific analytical needs.
S-phenylmercapturic acid is a key biomarker for assessing exposure to benzene, a known human carcinogen. Accurate measurement of S-PMA in urine is crucial for both occupational health monitoring and environmental exposure studies. The cross-validation of analytical methods ensures the reliability and comparability of data generated across different laboratories and studies.
The Role of this compound
This compound is the deuterium-labeled analogue of S-PMA. Its utility as an internal standard stems from its chemical and physical properties being nearly identical to the analyte of interest. This allows it to mimic the behavior of S-PMA throughout the analytical process, from extraction to ionization, thereby providing a reliable means of normalization and accurate quantification.
Comparative Analysis of LC-MS/MS and GC-MS Methods
The following sections detail the experimental protocols and performance characteristics of LC-MS/MS and GC-MS methods for the analysis of S-PMA.
Experimental Protocols
A crucial step in the analysis of urinary S-PMA is the acidic hydrolysis to convert the precursor, pre-S-phenylmercapturic acid, to S-PMA, ensuring the measurement of total S-PMA.
1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a widely adopted technique for the analysis of S-PMA due to its high sensitivity, specificity, and minimal sample derivatization requirements.
Sample Preparation (Solid-Phase Extraction - SPE)
-
Sample Aliquoting: Take a 1.0 mL aliquot of the urine sample.
-
Internal Standard Spiking: Add a known concentration of this compound solution.
-
Acidification: Acidify the sample with an appropriate acid (e.g., formic acid) to facilitate the conversion of pre-S-PMA to S-PMA.
-
SPE Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge with methanol (B129727) followed by water.
-
Sample Loading: Load the acidified urine sample onto the SPE cartridge.
-
Washing: Wash the cartridge with water and then a mild organic solvent (e.g., methanol/water mixture) to remove interferences.
-
Elution: Elute the analyte and internal standard with a stronger organic solvent containing a weak acid (e.g., methanol with formic acid).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
Instrumental Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Chromatographic Column: A C18 reversed-phase column is commonly used.
-
Mobile Phases:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
A gradient elution is typically employed for optimal separation.
-
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both S-PMA and its deuterated internal standard.
2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for S-PMA analysis, though it necessitates a derivatization step to increase the volatility of the analyte.
Sample Preparation (Liquid-Liquid Extraction and Derivatization)
-
Sample Aliquoting and Spiking: To a 1.0 mL urine sample, add the this compound internal standard.
-
Acid Hydrolysis: Acidify the sample to convert pre-S-PMA to S-PMA.
-
Liquid-Liquid Extraction: Extract the S-PMA and internal standard from the aqueous urine matrix into an organic solvent (e.g., ethyl acetate).
-
Derivatization: Evaporate the organic extract and derivatize the residue to make the analytes volatile. A common method is esterification of the carboxylic acid group (e.g., with diazomethane (B1218177) or by acidic catalysis with an alcohol) followed by acylation or silylation of the amine and hydroxyl groups.
-
Solvent Exchange: After derivatization, the sample is typically reconstituted in a solvent suitable for GC injection (e.g., hexane).
Instrumental Analysis
-
Gas Chromatograph: A gas chromatograph equipped with a capillary column.
-
Chromatographic Column: A non-polar or medium-polarity column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection is often used for trace analysis.
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.
-
Ionization Source: Electron Ionization (EI).
-
Data Acquisition: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized S-PMA and its internal standard.
Data Presentation: Performance Comparison
The following tables summarize the typical performance characteristics of LC-MS/MS and GC-MS methods for the quantification of S-PMA, with this compound as the internal standard.
Table 1: Comparison of Method Performance Parameters
| Parameter | LC-MS/MS | GC-MS |
| Linearity (r²) | >0.99 | >0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1 ng/mL | 1 - 5 ng/mL |
| Intra-day Precision (%RSD) | <10% | <15% |
| Inter-day Precision (%RSD) | <15% | <20% |
| Accuracy (% Recovery) | 85 - 115% | 80 - 120% |
| Sample Throughput | High | Moderate |
| Derivatization Required | No | Yes |
Table 2: MRM and SIM Parameters
| Method | Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| LC-MS/MS | S-PMA | 238.1 | 109.1 |
| This compound | 240.1 | 111.1 | |
| GC-MS (as methyl ester, trifluoroacetyl derivative) | S-PMA derivative | (Varies with derivative) | (Characteristic fragment ions) |
| Internal Standard derivative | (Varies with derivative) | (Characteristic fragment ions) |
Note: Specific ions for GC-MS will depend on the derivatization method used.
Mandatory Visualization
The following diagrams illustrate the typical experimental workflows for the LC-MS/MS and GC-MS analysis of S-PMA.
Caption: Workflow for S-PMA analysis by LC-MS/MS.
Caption: Workflow for S-PMA analysis by GC-MS.
Conclusion
Both LC-MS/MS and GC-MS are powerful and reliable methods for the quantification of S-phenylmercapturic acid in biological samples when used in conjunction with a stable isotope-labeled internal standard like this compound.
-
LC-MS/MS offers the advantages of higher throughput, simpler sample preparation due to the elimination of the derivatization step, and generally lower limits of quantification. This makes it particularly well-suited for large-scale biomonitoring studies.
-
GC-MS is a robust and well-established technique that provides excellent chromatographic resolution and specificity. However, the requirement for derivatization adds complexity to the sample preparation and can be a source of variability.
The choice between these two methods will ultimately depend on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation. This guide provides the necessary information to make an informed decision based on a comparative assessment of their respective protocols and performance characteristics.
A Comparative Guide to N-Acetyl-S-phenyl-DL-cysteine-3,3-d2 and Other Internal Standards for Bioanalytical Applications
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the selection of an appropriate internal standard is a critical determinant of data quality and reliability. This guide provides an objective comparison of N-Acetyl-S-phenyl-DL-cysteine-3,3-d2 with other commonly used internal standards, particularly in the context of liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The focus is on the quantification of S-phenylmercapturic acid (S-PMA), a key biomarker for benzene (B151609) exposure.
The "Gold Standard": Stable Isotope-Labeled Internal Standards
In the realm of quantitative mass spectrometry, stable isotope-labeled (SIL) internal standards are widely regarded as the "gold standard".[1] These compounds are analogues of the analyte in which one or more atoms have been replaced with a heavier stable isotope, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). The subtle increase in mass allows the mass spectrometer to distinguish the internal standard from the analyte, while their nearly identical physicochemical properties ensure they behave similarly during sample preparation and analysis. This co-elution is crucial for accurately compensating for variations in extraction recovery, matrix effects, and instrument response.[1][2]
This compound is a deuterated form of S-PMA, designed to serve as an ideal internal standard for its quantification.[3] This guide will compare its performance characteristics, based on available literature, with another deuterated analogue, N-Acetyl-S-phenyl-d5-DL-cysteine, and discuss the theoretical advantages of ¹³C-labeled internal standards.
Performance Comparison of Deuterated Internal Standards
Direct head-to-head comparative studies of different deuterated S-PMA internal standards under identical experimental conditions are scarce in the published literature. However, by examining the validation data from separate, well-documented LC-MS/MS methods, we can collate and compare their performance. The following tables summarize the quantitative data from studies that utilized either this compound or N-Acetyl-S-phenyl-d5-DL-cysteine for the analysis of S-PMA in human urine.
Table 1: Method Performance of this compound as an Internal Standard
| Parameter | Reported Value | Reference |
| Analyte | S-phenylmercapturic acid (S-PMA) | [3] |
| Lower Limit of Quantitation (LLOQ) | 0.2 ng/mL | [3] |
| Linearity Range | 0.2 - 200 ng/mL | [3] |
| Intra-day Precision (%RSD) | < 8.1% | [3] |
| Inter-day Precision (%RSD) | < 8.1% | [3] |
| Accuracy (Relative Error) | < 6.9% | [3] |
Table 2: Method Performance of N-Acetyl-S-phenyl-d5-DL-cysteine as an Internal Standard
| Parameter | Reported Value | Reference |
| Analyte | S-phenylmercapturic acid (S-PMA) | [4][5] |
| Lower Limit of Quantitation (LLOQ) | 0.4 ng/mL | [4][5] |
| Linearity Range | 0.4 - 200 ng/mL | [4][5] |
| Intra-day Precision (%RSD) | < 6.5% | [4][5] |
| Inter-day Precision (%RSD) | < 6.5% | [4][5] |
| Accuracy (Relative Error) | < 7.5% | [4][5] |
| Matrix Effect | Compensated by IS (-7.8% to 3.5%) | [6] |
| Recovery | Not explicitly stated, but compensated by IS |
The Case for ¹³C-Labeled Internal Standards
While deuterated standards are highly effective, they are not without potential limitations. A known phenomenon is the "isotope effect," where the substitution of hydrogen with deuterium can sometimes lead to a slight shift in chromatographic retention time.[1] If this shift results in the analyte and internal standard eluting in regions with different matrix effects, the accuracy of quantification can be compromised.
Carbon-13 labeled internal standards are often considered superior in this regard.[7] The larger relative mass difference between ¹²C and ¹³C results in a negligible isotope effect on chromatographic behavior, ensuring near-perfect co-elution with the analyte. This provides the most accurate compensation for matrix effects. However, the synthesis of ¹³C-labeled compounds is often more complex and costly, making them less commonly used than their deuterated counterparts.
Experimental Protocols
The following are summaries of the experimental methodologies used in the studies cited in the performance tables.
Experimental Protocol for S-PMA Quantification using this compound
-
Sample Preparation: Liquid-liquid extraction (LLE) of urine samples. Urine samples were acidified, and the internal standard (S-PMA-d2) was added. Extraction was performed with ethyl acetate.[3]
-
Chromatography: Separation was achieved on a C18 column with a rapid gradient elution.[3]
-
Mass Spectrometry: Detection was performed using a tandem mass spectrometer in negative ion and multiple reaction monitoring (MRM) mode.[3]
Experimental Protocol for S-PMA Quantification using N-Acetyl-S-phenyl-d5-DL-cysteine
-
Sample Preparation: Automated solid-phase extraction (SPE) on a 96-well Oasis MAX (mixed-mode anion exchange) plate.[4][5] Alternatively, liquid-liquid extraction with methyl tert-butyl ether (MTBE) after acidification and addition of the internal standard (S-PMA-d5) has been used.[6]
-
Chromatography: Rapid separation on a Genesis C18 column.[4][5]
-
Mass Spectrometry: Detection was performed using a tandem mass spectrometer with negative electrospray ionization (ESI) and MRM. The mass transition for S-PMA was m/z 238 → 109, and for S-PMA-d5 was m/z 243 → 114.[4][5]
Visualizing the Metabolic Pathway and Analytical Workflow
To better understand the context of S-PMA analysis and the role of the internal standard, the following diagrams illustrate the metabolic pathway of benzene to S-PMA and a typical bioanalytical workflow.
Caption: Metabolic pathway of benzene to S-phenylmercapturic acid (S-PMA).
Caption: A typical experimental workflow for bioanalytical quantification using an internal standard.
References
- 1. Large Differences in Urinary Benzene Metabolite S-Phenylmercapturic Acid Quantitation: A Comparison of Five LC–MS-MS Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Determination of S-phenylmercapturic acid in human urine using an automated sample extraction and fast liquid chromatography-tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Internal Standards for the Analysis of S-Phenylmercapturic Acid (SPMA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N-Acetyl-S-phenyl-DL-cysteine-3,3-d2 and its common alternative, S-phenylmercapturic acid-d5 (SPMA-d5), used as internal standards in the quantitative analysis of S-phenylmercapturic acid (SPMA). SPMA is a crucial biomarker for monitoring exposure to benzene (B151609), a known human carcinogen. The selection of an appropriate internal standard is paramount for achieving accurate and reliable quantification of SPMA in biological matrices, typically urine, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Executive Summary
Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry, as they effectively compensate for variations in sample preparation, chromatography, and ionization. Both this compound and S-phenylmercapturic acid-d5 are used to improve the precision and accuracy of SPMA measurements. While a direct, head-to-head comparison study under identical experimental conditions was not identified in the public literature, this guide consolidates and presents available performance data from various studies to facilitate an informed decision. The primary difference between the two lies in the position of the deuterium (B1214612) labels: on the cysteine moiety in the d2 standard and on the phenyl ring in the d5 standard.
Comparison of Performance Data
The following tables summarize the performance characteristics of analytical methods for SPMA quantification using either a d2-labeled or a d5-labeled internal standard. It is important to note that this data is compiled from different studies, and therefore, experimental conditions such as sample preparation, LC columns, and mass spectrometer instrumentation may vary.
Table 1: Performance of this compound as an Internal Standard
| Parameter | Reported Value | Source |
| Linearity Range | 0.2 - 200 ng/mL | [1] |
| Precision (RSD%) | < 8.1% (intra- and inter-day) | [1] |
| Accuracy (RE%) | < 6.9% | [1] |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL | [1] |
| Recovery | 78.2% - 84.5% | [2] |
Table 2: Performance of S-phenylmercapturic acid-d5 (SPMA-d5) as an Internal Standard
| Parameter | Reported Value | Source |
| Linearity Range | 0.5 - 500 ng/mL | [3] |
| Precision (CV%) | 4.73% - 9.96% | [3] |
| Accuracy | 91.4% - 105.2% | [3] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | [3] |
| Matrix Effect Compensation | -7.8% to 3.5% | [4] |
Experimental Protocols
A validated and robust experimental protocol is crucial for the accurate determination of SPMA. Below is a representative workflow and detailed methodologies for the key steps involved.
Benzene Metabolism and SPMA Formation
Benzene is metabolized in the liver primarily by cytochrome P450 enzymes (CYP2E1) to form benzene oxide.[3][5] This reactive epoxide can then be detoxified through conjugation with glutathione (B108866) (GSH), a reaction catalyzed by glutathione S-transferases (GSTs).[3][6] Subsequent enzymatic processing of the glutathione conjugate leads to the formation of S-phenylmercapturic acid (SPMA), which is then excreted in the urine.[3][5]
Figure 1: Simplified metabolic pathway of benzene to S-phenylmercapturic acid (SPMA).
General Experimental Workflow for SPMA Analysis
The quantification of SPMA in urine typically involves sample preparation to remove interferences, followed by LC-MS/MS analysis. The use of a deuterated internal standard is critical at the beginning of the sample preparation to control for variability.
Figure 2: A typical experimental workflow for the quantification of SPMA in urine.
Detailed Methodologies
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Internal Standard Spiking: To 1 mL of urine, add a known concentration of the internal standard (this compound or SPMA-d5).
-
Acidification: Adjust the pH of the urine sample to approximately 2 with a strong acid (e.g., HCl). This step is crucial for the conversion of the precursor, pre-S-phenylmercapturic acid (pre-SPMA), to SPMA, ensuring the quantification of total SPMA.
-
SPE Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge by washing with methanol (B129727) followed by water.
-
Sample Loading: Load the acidified urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with water and then a weak organic solvent to remove interfering substances.
-
Elution: Elute the SPMA and the internal standard from the cartridge using a stronger organic solvent (e.g., methanol with a small percentage of formic acid).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in negative ion mode is generally used.
-
Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
MRM Transitions:
-
Conclusion
Both this compound and S-phenylmercapturic acid-d5 are suitable internal standards for the quantification of SPMA in biological samples. The choice between them may depend on commercial availability, cost, and the specific requirements of the analytical method. The available data suggests that both can be used to develop accurate and precise methods. For any selected internal standard, thorough method validation is essential to ensure reliable results for biomonitoring studies and risk assessment of benzene exposure.
References
- 1. scielo.br [scielo.br]
- 2. The effects of genetic polymorphisms on benzene‐exposed workers: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aqlivia.com [aqlivia.com]
- 4. scielo.br [scielo.br]
- 5. 4. Mechanistic and Other Relevant Data - Benzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Guide to Inter-Laboratory Comparison of N-Acetyl-S-phenyl-DL-cysteine-3,3-d2 Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting an inter-laboratory comparison for the analysis of N-Acetyl-S-phenyl-DL-cysteine-3,3-d2. While specific inter-laboratory comparison data for this deuterated standard is not publicly available, this document outlines the critical experimental protocols, data presentation formats, and logical workflows necessary for such a study. The methodologies are based on established analytical techniques for the corresponding non-labeled biomarker, N-Acetyl-S-phenyl-L-cysteine (SPMA), a key indicator of benzene (B151609) exposure.[1][2][3]
This compound serves as an internal standard for the precise quantification of SPMA in biological samples, typically urine, using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] Ensuring consistency and comparability of results across different laboratories is crucial for clinical studies, occupational exposure monitoring, and regulatory submissions.
Metabolic Pathway of Benzene to SPMA
Benzene is metabolized in the body to reactive intermediates, such as benzene oxide. This electrophilic compound can conjugate with glutathione, a process that ultimately leads to the formation of S-phenylmercapturic acid (SPMA), which is then excreted in the urine.[1][5] The analysis of SPMA is a reliable method for biomonitoring benzene exposure.[2][3][6][7]
Proposed Inter-Laboratory Comparison Workflow
An inter-laboratory comparison, or proficiency testing, study is essential for evaluating the performance of different laboratories.[8][9] The process involves a coordinating body distributing standardized samples to participating laboratories and then comparing their results to a reference value.
Experimental Protocols
A standardized protocol is fundamental for a successful comparison. The following outlines a typical LC-MS/MS method for SPMA analysis using its deuterated internal standard.
1. Sample Preparation
-
Objective: To isolate the analyte from the biological matrix (e.g., urine) and prepare it for injection into the LC-MS/MS system.
-
Procedure:
-
Thaw urine samples to room temperature.
-
To a 100 µL aliquot of urine, add 10 µL of the internal standard working solution (this compound in methanol).
-
Add 20 µL of a mild acid (e.g., 1% formic acid) to acidify the sample.
-
Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample and concentrate the analyte.
-
Evaporate the cleaned extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
2. LC-MS/MS Analysis
-
Objective: To chromatographically separate the analyte from other components and to detect and quantify it with high specificity and sensitivity.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Typical Parameters:
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A gradient elution starting with a low percentage of Mobile Phase B, ramping up to elute the analyte, and then re-equilibrating.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both SPMA and the deuterated internal standard. For example:
-
SPMA: m/z 238.1 → 109.1
-
This compound: m/z 240.1 → 111.1 (Note: These transitions are illustrative and should be optimized on the specific instrument used).
-
-
Data Presentation and Comparison
Quantitative data from participating laboratories should be compiled into clear, structured tables to facilitate comparison. Key performance metrics include accuracy (as percent bias from the assigned value) and precision (as the coefficient of variation, %CV).
Table 1: Hypothetical Inter-Laboratory Comparison Results for a Low-Concentration QC Sample (Assigned Value = 5.0 µg/L)
| Laboratory ID | Measured Mean (µg/L) | Standard Deviation (SD) | Accuracy (% Bias) | Precision (%CV) |
| Lab A | 4.9 | 0.3 | -2.0% | 6.1% |
| Lab B | 5.3 | 0.4 | +6.0% | 7.5% |
| Lab C | 4.5 | 0.5 | -10.0% | 11.1% |
| Lab D | 5.1 | 0.2 | +2.0% | 3.9% |
| Lab E | 6.0 | 0.7 | +20.0% | 11.7% |
Table 2: Hypothetical Inter-Laboratory Comparison Results for a High-Concentration QC Sample (Assigned Value = 50.0 µg/L)
| Laboratory ID | Measured Mean (µg/L) | Standard Deviation (SD) | Accuracy (% Bias) | Precision (%CV) |
| Lab A | 51.0 | 2.0 | +2.0% | 3.9% |
| Lab B | 52.5 | 2.5 | +5.0% | 4.8% |
| Lab C | 48.0 | 3.8 | -4.0% | 7.9% |
| Lab D | 49.5 | 1.5 | -1.0% | 3.0% |
| Lab E | 56.5 | 5.1 | +13.0% | 9.0% |
Table 3: Comparison of Method Validation Parameters Across Laboratories
| Laboratory ID | LLOQ (µg/L) | ULOQ (µg/L) | Linearity (r²) |
| Lab A | 0.5 | 200 | >0.998 |
| Lab B | 1.0 | 250 | >0.995 |
| Lab C | 0.8 | 200 | >0.997 |
| Lab D | 0.5 | 200 | >0.999 |
| Lab E | 1.5 | 300 | >0.992 |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification.
Conclusion
This guide provides a foundational framework for establishing an inter-laboratory comparison for the analysis of this compound. By adhering to standardized protocols, employing robust analytical methods, and presenting data in a clear, comparative format, laboratories can ensure the reliability and consistency of their results. Such proficiency testing is indispensable for validating the analytical methods used in biomonitoring studies and ensuring data quality for public health and drug development applications.
References
- 1. Urinary Mercapturic Acids to Assess Exposure to Benzene and Other Volatile Organic Compounds in Coke Oven Workers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological monitoring of exposure to benzene: a comparison between S-phenylmercapturic acid, trans,trans-muconic acid, and phenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification of N-acetyl-S-(2,5-dihydroxyphenyl)-L-cysteine as a urinary metabolite of benzene, phenol, and hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ANALYTICAL METHODS - Toxicological Profile for Benzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Biomarkers of environmental benzene exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchmark-intl.com [benchmark-intl.com]
- 9. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
Comparative Guide to Calibration Curves for N-Acetyl-S-phenyl-DL-cysteine-3,3-d2 Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of calibration curve linearity and range for the quantitative analysis of N-Acetyl-S-phenyl-DL-cysteine-3,3-d2, a deuterated internal standard commonly used in bioanalytical studies. The guide explores the performance of the standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and compares it with alternative techniques, offering supporting data and detailed experimental protocols.
Data Presentation: Linearity and Range Comparison
The following table summarizes the typical linearity and range of calibration curves for the quantification of S-phenylmercapturic acid (SPMA), the non-deuterated analog of the target compound, using various analytical methods. While specific data for this compound as the analyte is limited due to its primary role as an internal standard, the data for SPMA provides a strong proxy for expected performance.
| Analytical Method | Analyte | Internal Standard | Linearity (r²) | Linear Range |
| LC-MS/MS | S-phenylmercapturic acid (SPMA) | SPMA-d5 | >0.99 | 0.5 - 500 ng/mL[1] |
| LC-MS/MS | S-phenylmercapturic acid (SPMA) | Isotope-labeled SPMA-d5 | >0.99 | 0.400 - 200 ng/mL |
| HPLC-PDA | S-phenylmercapturic acid (SPMA) | Benzoic Acid | 0.9995 | 0.5 - 20 µg/mL[2] |
| ELISA | S-phenylmercapturic acid (PMA) | N/A | N/A | 40 - 1200 nmol/L[3][4] |
Experimental Protocols
This section provides detailed methodologies for establishing calibration curves for the quantification of mercapturic acids using LC-MS/MS and ELISA.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol outlines the steps for generating a calibration curve for the quantification of S-phenylmercapturic acid (SPMA) using its deuterated internal standard, this compound.
1. Preparation of Stock Solutions:
-
Prepare a primary stock solution of SPMA in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare a primary stock solution of the internal standard (this compound) in the same solvent at a concentration of 1 mg/mL.
2. Preparation of Calibration Standards:
-
Perform serial dilutions of the SPMA stock solution with a suitable solvent (e.g., 50:50 methanol:water) to prepare a series of working standard solutions with concentrations spanning the desired linear range (e.g., 0.5, 1, 5, 10, 50, 100, 250, 500 ng/mL).
-
Prepare a working internal standard solution by diluting the internal standard stock solution to a constant concentration (e.g., 100 ng/mL).
3. Sample Preparation:
-
To a set of blank matrix samples (e.g., drug-free urine or plasma), add a fixed volume of each working standard solution.
-
To each of these samples, add a fixed volume of the working internal standard solution.
-
Perform a sample extraction procedure (e.g., solid-phase extraction or liquid-liquid extraction) to isolate the analytes from the biological matrix.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
4. LC-MS/MS Analysis:
-
Inject the prepared calibration standards into the LC-MS/MS system.
-
The chromatographic separation is typically achieved on a C18 reversed-phase column.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both the analyte and the internal standard.
5. Data Analysis and Curve Generation:
-
For each calibration standard, calculate the peak area ratio of the analyte to the internal standard.
-
Plot the peak area ratio against the corresponding concentration of the analyte.
-
Perform a linear regression analysis on the data points to generate the calibration curve. The linearity is acceptable if the coefficient of determination (r²) is >0.99.
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
This protocol describes the general steps for a competitive ELISA to quantify S-phenylmercapturic acid (PMA).
1. Reagent Preparation:
-
Prepare all reagents, including standards, samples, and buffers, according to the manufacturer's instructions. Bring all components to room temperature before use.
2. Assay Procedure:
-
Add a specific volume of each standard and sample to the appropriate wells of the microplate, which is pre-coated with an antibody specific for PMA.
-
Add the enzyme-conjugated PMA to each well. This will compete with the PMA in the sample for binding to the antibody.
-
Incubate the plate for a specified time to allow for the binding reaction to occur.
-
Wash the plate multiple times to remove any unbound reagents.
-
Add the substrate solution to each well. The enzyme will convert the substrate into a colored product.
-
Stop the reaction by adding a stop solution.
3. Data Acquisition and Analysis:
-
Measure the absorbance of each well at a specific wavelength using a microplate reader.
-
The intensity of the color is inversely proportional to the concentration of PMA in the sample.
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of PMA in the samples by interpolating their absorbance values on the standard curve.
Mandatory Visualizations
Signaling Pathway of Mercapturic Acid Formation
Caption: Metabolic pathway of mercapturic acid formation from a xenobiotic.
Experimental Workflow for LC-MS/MS Calibration Curve Generation
Caption: Workflow for generating a calibration curve using LC-MS/MS.
References
A Comparative Guide to the Detection of Benzene Exposure Biomarkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of S-phenylmercapturic acid (S-PMA), a key biomarker of benzene (B151609) exposure. As N-Acetyl-S-phenyl-DL-cysteine-3,3-d2 is the deuterated internal standard used for the precise quantification of S-PMA, this guide focuses on the performance of analytical methods measuring the endogenous, non-labeled S-PMA. The performance of these methods is compared with alternatives for other significant biomarkers of benzene exposure.
Introduction to Benzene Biomarkers
Benzene is a known human carcinogen, making the monitoring of exposure crucial for public and occupational health. This is achieved by measuring benzene or its metabolites in biological samples. S-phenylmercapturic acid (S-PMA) and trans,trans-muconic acid (t,t-MA) are considered highly specific and sensitive urinary biomarkers for benzene exposure. Other biomarkers include unmetabolized benzene in blood or urine, and phenolic metabolites such as phenol, catechol, and hydroquinone (B1673460). The choice of biomarker and analytical method depends on the required sensitivity, specificity, and application. This compound serves as an internal standard to ensure the accuracy and reliability of S-PMA quantification, particularly in complex matrices like urine.
Performance Comparison of Analytical Methods
The sensitivity of an analytical method is a critical parameter, often defined by its Limit of Detection (LOD). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise. This section compares the LODs of various analytical methods for S-PMA and other key benzene biomarkers.
| Biomarker | Analytical Method | Matrix | Limit of Detection (LOD) | Reference |
| S-phenylmercapturic acid (S-PMA) | LC-MS/MS | Urine | 0.03 ng/mL | [1] |
| LC-MS/MS | Urine | 0.400 ng/mL | [2] | |
| HPLC-PDA | Urine | 126 ng/mL | ||
| GC-MS | Urine | Not explicitly stated, but used for confirmation | ||
| trans,trans-muconic acid (t,t-MA) | LC-MS/MS | Urine | 1 ng/mL | [1] |
| HPLC-UV | Urine | 3 µg/L (3 ng/mL) | [3] | |
| HPLC-UV | Urine | 100 ng/mL | ||
| HPLC-UV | Urine | 0.11 µg/L (0.11 ng/mL) | [4] | |
| Unmetabolized Benzene | GC-PID (Headspace) | Blood | 0.64 nmol/L | [5] |
| GC-PID (Headspace) | Urine | 0.51 nmol/L | [5] | |
| GC-MS (Headspace SPME) | Urine | 0.016 µg/L (16 ng/L) | [6] | |
| GC/FID (Dynamic Headspace) | Urine | 50 ng/L | [7] | |
| Multi-dimensional GC-FID (Dynamic Headspace) | Urine | 7 ng/L | [8] | |
| Hydroquinone | GC-MS | Leaves | 0.004 µg/mL (4 ng/mL) | [9] |
| Phenol | GC/FID | Urine | 1 mg/L | |
| Phenol, Catechol, Hydroquinone, and Muconic Acid | Isotope Dilution GC-MS | Urine | Not explicitly stated | [10] |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. Below are representative protocols for the analysis of S-PMA and t,t-MA in urine.
Protocol 1: Quantification of S-phenylmercapturic acid (S-PMA) in Urine by LC-MS/MS
This method utilizes a deuterated internal standard, such as this compound, for accurate quantification.
1. Sample Preparation (Solid-Phase Extraction)
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the samples to remove any particulate matter.
-
To 1 mL of urine supernatant, add the internal standard solution (this compound).
-
Acidify the sample by adding a suitable acid (e.g., formic acid).
-
Condition a solid-phase extraction (SPE) cartridge (e.g., Oasis MAX) with methanol (B129727) and water.
-
Load the acidified urine sample onto the SPE cartridge.
-
Wash the cartridge with water and methanol to remove interferences.
-
Elute the S-PMA and the internal standard with a suitable solvent (e.g., methanol containing formic acid).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column (e.g., Genesis C18, 50 x 2.1 mm, 4 µm).[11]
-
Mobile Phase: A gradient of 0.01% acetic acid in water (A) and 0.01% acetic acid in acetonitrile (B52724) (B).[11]
-
Flow Rate: 0.6 mL/min.[11]
-
Injection Volume: 20 µL.[11]
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Negative electrospray ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
3. Quantification
-
A calibration curve is generated by plotting the ratio of the peak area of S-PMA to the peak area of the internal standard against the concentration of S-PMA standards.
-
The concentration of S-PMA in the urine samples is determined from this calibration curve.
Protocol 2: Quantification of trans,trans-muconic acid (t,t-MA) in Urine by HPLC-UV
1. Sample Preparation (Solid-Phase Extraction)
-
To 1 mL of urine, add an internal standard (e.g., vanillic acid).[12]
-
Mix with a buffer solution (e.g., Tris buffer).[13]
-
Load the mixture onto a preconditioned anion-exchange SPE cartridge (e.g., SAX).[3]
-
Wash the cartridge with solutions such as phosphoric acid, acetate (B1210297) buffer, and deionized water to remove interfering substances.[13]
-
Elute t,t-MA and the internal standard with a solution of sodium chloride and methanol.[12][13]
2. HPLC-UV Analysis
-
High-Performance Liquid Chromatography (HPLC):
-
UV Detection:
3. Quantification
-
A calibration curve is constructed by plotting the peak area of t,t-MA against the concentration of t,t-MA standards.
-
The concentration of t,t-MA in the samples is calculated based on this curve, using the internal standard for correction.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the metabolic pathway of benzene leading to the formation of S-PMA and a typical experimental workflow for its analysis.
Caption: Metabolic activation of benzene to S-phenylmercapturic acid (S-PMA).
Caption: Workflow for urinary S-PMA quantification using an internal standard.
References
- 1. hkbpublications.com [hkbpublications.com]
- 2. Determination of S-phenylmercapturic acid in human urine using an automated sample extraction and fast liquid chromatography-tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Determination of low levels of urinary trans,trans-muconic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Blood and urinary benzene determined by headspace gas chromatography with photoionization detection: application in biological monitoring of low-level nonoccupational exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. [A method for measuring urinary concentrations of benzene. Its use in monitoring of subjects exposed to low levels] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative analysis of arbutin and hydroquinone in strawberry tree (Arbutus unedo L., Ericaceae) leaves by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Urinary excretion of phenol, catechol, hydroquinone, and muconic acid by workers occupationally exposed to benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scielo.br [scielo.br]
- 13. Urinary trans,trans-muconic acid determined by liquid chromatography: application in biological monitoring of benzene exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Isotopic Purity: A Comparative Guide to N-Acetyl-S-phenyl-DL-cysteine-3,3-d2 and its Alternatives in Quantitative Bioanalysis
For Immediate Release
In the precise world of quantitative bioanalysis, the choice of an internal standard is a critical decision that directly impacts data accuracy and reliability. This is particularly true in liquid chromatography-mass spectrometry (LC-MS) assays, where stable isotope-labeled (SIL) internal standards are essential for correcting analytical variability. This guide provides an in-depth comparison of N-Acetyl-S-phenyl-DL-cysteine-3,3-d2 (d2-SPMA), a deuterated internal standard for the benzene (B151609) biomarker S-phenylmercapturic acid (SPMA), with its alternatives, namely d5-SPMA and ¹³C₆-SPMA. We will explore the significance of isotopic purity, present comparative performance data, and provide detailed experimental protocols for researchers, scientists, and drug development professionals.
The Critical Role of Isotopic Purity
The fundamental principle behind using a SIL internal standard is that it behaves identically to the analyte during sample preparation, chromatography, and ionization, but is distinguishable by its mass. However, the isotopic purity of the SIL is paramount. The presence of unlabeled analyte (the M+0 isotopologue) in the internal standard will artificially inflate the measured concentration of the analyte, leading to inaccurate results. Similarly, the isotopic distribution of the labeled compound should be well-characterized and consistent. For this compound, a typical isotopic enrichment is specified as 99 atom % D.[1][2] This high level of enrichment is crucial for minimizing interference at the mass of the unlabeled analyte.
Performance Comparison: Deuterated vs. ¹³C-Labeled Standards
While this compound is a viable internal standard, the choice of isotope and the position of labeling can have significant analytical consequences. Deuterium (B1214612) (²H) labeling, while often more cost-effective than Carbon-13 (¹³C) labeling, can be subject to the "isotope effect."[3][4] This phenomenon can cause the deuterated standard to have a slightly different chromatographic retention time than the unlabeled analyte, which can lead to differential matrix effects and compromise the accuracy of quantification.[3][4] Furthermore, deuterium atoms in certain molecular positions can be susceptible to back-exchange with protons from the solvent, reducing the isotopic purity over time.[5][6]
In contrast, ¹³C-labeled internal standards are generally considered the "gold standard."[5][7] The larger mass of ¹³C has a negligible effect on the physicochemical properties of the molecule, ensuring co-elution with the analyte. Carbon-carbon bonds are also highly stable, eliminating the risk of isotope exchange.[5]
A study comparing five different LC-MS/MS methods for the quantification of SPMA in urine provides valuable insight.[8] Three of the methods utilized a ¹³C₆-labeled internal standard (¹³C₆-SPMA), while the other two used deuterated standards. The methods employing the ¹³C₆-SPMA generally demonstrated excellent precision and accuracy.
Below is a summary of performance data from various studies, illustrating the capabilities of methods using different internal standards.
Table 1: Performance Characteristics of LC-MS/MS Methods for S-Phenylmercapturic Acid (SPMA) using Different Internal Standards
| Parameter | Method using d5-SPMA[9][10] | Method using ¹³C₆-SPMA[8] |
| Linearity (r) | >0.99 | Not explicitly stated, but methods were validated |
| Concentration Range | 0.400-200 ng/mL[9] / 0.5-500 ng/mL[10] | Not explicitly stated, but covered relevant biological ranges |
| Intra-Assay Precision (%CV) | 4.73 - 9.21%[11] | Method A: 3.3-4.6%, Method B: 2.1-4.0%, Method C: 2.9-4.2%[8] |
| Inter-Assay Precision (%CV) | 5.85 - 9.96%[11] | Method A: 3.3-5.2%, Method B: 2.9-4.7%, Method C: 3.8-5.7%[8] |
| Accuracy (% Nominal) | 91.4 - 105.2%[10][11] | Method A: 96.7-101.4%, Method B: 97.4-101.9%, Method C: 96.0-101.0%[8] |
| Limit of Detection (LOD) | ~0.4 ng/mL[9] | Method A: 0.1 ng/mL, Method B: 0.02 ng/mL, Method C: 0.05 ng/mL[8] |
As the data suggests, methods employing a ¹³C₆-labeled internal standard tend to exhibit slightly better precision and lower limits of detection, reinforcing the theoretical advantages of this labeling strategy.
Experimental Protocols
Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)
This protocol outlines a general procedure for assessing the isotopic purity of a deuterated standard like this compound.
a) Sample Preparation:
-
Prepare a stock solution of the deuterated standard in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.
b) LC-HRMS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
MS System: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Ionization Mode: Electrospray ionization (ESI), negative mode.
-
Scan Mode: Full scan from m/z 100-500.
c) Data Analysis:
-
Extract the ion chromatograms for the unlabeled analyte (M+0) and the deuterated isotopologues (M+1, M+2, etc.).
-
Integrate the peak areas for each isotopologue.
-
Calculate the isotopic purity using the following formula: Isotopic Purity (%) = [ (Sum of peak areas of deuterated isotopologues) / (Sum of peak areas of all isotopologues) ] x 100
References
- 1. theclinivex.com [theclinivex.com]
- 2. New fully automated gas chromatographic analysis of urinary S-phenylmercapturic acid in isotopic dilution using negative chemical ionization with isobutane as reagent gas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ukisotope.com [ukisotope.com]
- 7. caymanchem.com [caymanchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Determination of S-phenylmercapturic acid in human urine using an automated sample extraction and fast liquid chromatography-tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. scielo.br [scielo.br]
Reference Guide: N-Acetyl-S-phenyl-DL-cysteine-3,3-d2 for Benzene Exposure Biomonitoring
This guide provides a comparative analysis of N-Acetyl-S-phenyl-DL-cysteine-3,3-d2 and its closely related isotopologue, N-Acetyl-S-phenyl-DL-cysteine-d5, for their application as internal standards in the quantitative analysis of S-phenylmercapturic acid (SPMA), a key biomarker for benzene (B151609) exposure. The information is intended for researchers, scientists, and drug development professionals involved in toxicological and clinical testing.
Product Comparison
Stable isotope-labeled internal standards are crucial for accurate quantification in mass spectrometry-based bioanalysis, as they co-elute with the analyte of interest and compensate for variations in sample preparation and instrument response.[1] this compound and its d5 analogue are considered gold standards for the analysis of SPMA.
Table 1: Physical and Chemical Properties
| Property | This compound | N-Acetyl-S-phenyl-DL-cysteine-d5 | N-Acetyl-S-phenyl-L-cysteine (unlabeled) |
| Synonyms | DL-S-Phenylmercapturic Acid-d2 | DL-S-Phenylmercapturic Acid-d5 | S-Phenylmercapturic acid (SPMA) |
| Molecular Formula | C₁₁H₁₁D₂NO₃S | C₁₁H₆D₅NO₃S | C₁₁H₁₃NO₃S |
| Molecular Weight | 241.3 | 244.3 | 239.29[2] |
| Isotopic Enrichment | Typically ≥98 atom % D | Typically ≥98 atom % D | Not Applicable |
| Primary Application | Internal standard for quantitative analysis[3] | Internal standard for quantitative analysis[4][5] | Analytical standard and biomarker of benzene exposure[2][6] |
Table 2: Performance in LC-MS/MS Analysis of SPMA
| Parameter | N-Acetyl-S-phenyl-DL-cysteine-d2 as Internal Standard[7] | N-Acetyl-S-phenyl-DL-cysteine-d5 as Internal Standard[4][5][8] |
| Quantification Limit (LOQ) | 0.1 µg/L in urine[7] | 0.4 ng/mL (0.4 µg/L) in urine[4][5] |
| Linearity Range | Up to 500 µg/L[9] | 0.4 - 200 ng/mL[4][5] and 0.5 - 500 ng/mL[1] |
| Precision (RSD%) | < 3%[9] | < 6.5%[4][5] (intra-assay: 4.73-9.21%, inter-assay: 5.85-9.96%[1]) |
| Accuracy (% Recovery) | Not explicitly stated, but good precision implies high accuracy | 91.4 - 105.2%[1] |
Experimental Protocols
The following are representative protocols for the analysis of S-phenylmercapturic acid in human urine using a deuterated internal standard.
Automated Solid-Phase Extraction (SPE) followed by LC-MS/MS[4][5]
This method utilizes an automated 96-well plate SPE for high-throughput sample cleanup.
Sample Preparation:
-
To 0.200 mL of urine in a 96-well plate, add 20.0 µL of internal standard solution (N-Acetyl-S-phenyl-DL-cysteine-d5 at 300 ng/mL in water).
-
Add 0.200 mL of 10 mM sodium acetate (B1210297) solution (pH 6.3).
-
Load the mixture onto a pre-conditioned Oasis MAX 96-well SPE plate (30 mg sorbent).
-
Wash the plate sequentially with 1 mL of water and 1 mL of methanol.
-
Elute the analytes with 0.6 mL of 1% formic acid in methanol.
-
Evaporate the eluent to dryness and reconstitute in 150 µL of water for LC-MS/MS analysis.
LC-MS/MS Conditions:
-
LC Column: Genesis C18, 50 × 2.1 mm, 4 µm
-
Mobile Phase A: Water with 0.01% acetic acid
-
Mobile Phase B: Acetonitrile with 0.01% acetic acid
-
Gradient: 20% B (0-0.2 min), 20-50% B (0.2-1.0 min), 90% B (1.05-1.5 min), 20% B (1.55-2.5 min)
-
Flow Rate: 0.6 mL/min
-
Injection Volume: 20 µL
-
Ionization: Negative electrospray ionization (ESI-)
-
MS/MS Transitions:
-
SPMA: m/z 238 → 109
-
SPMA-d5: m/z 243 → 114
-
Liquid-Liquid Extraction (LLE) followed by LC-MS/MS[1]
This method offers a cost-effective and straightforward sample preparation approach.
Sample Preparation:
-
To 500 µL of urine in a polypropylene (B1209903) tube, add 50 µL of internal standard (SPMA-d5 at 1 µg/mL).
-
Add 50 µL of 95% acetic acid.
-
Add 3 mL of methyl tert-butyl ether (MTBE) and homogenize for 10 minutes.
-
Centrifuge for 5 minutes at 3400 rpm.
-
Transfer 2.6 mL of the supernatant to a new tube and evaporate to dryness at 45 °C.
-
Reconstitute the dried extract with 100 µL of the mobile phase and inject 25 µL into the LC-MS/MS system.
LC-MS/MS Conditions:
-
The original study utilized GC-MS; however, this extract is compatible with the LC-MS/MS conditions described in the SPE protocol.
Visualizations
Benzene Metabolism and Biomarker Formation
The following diagram illustrates the metabolic pathway of benzene leading to the formation of S-phenylmercapturic acid (SPMA), the biomarker measured in urine.
Caption: Metabolic activation of benzene to SPMA.
General Workflow for SPMA Quantification
This diagram outlines the typical workflow for the quantification of SPMA in urine samples using a deuterated internal standard.
Caption: Bioanalytical workflow for SPMA.
References
- 1. scielo.br [scielo.br]
- 2. N-Acetyl-S-phenyl- L- cysteine analytical standard 4775-80-8 [sigmaaldrich.com]
- 3. Evaluation of a test method for the measurement of the urinary biomarkers S-benzylmercapturic acid and S-phenylmercapturic acid [stacks.cdc.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of S-phenylmercapturic acid in human urine using an automated sample extraction and fast liquid chromatography-tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. cdc.gov [cdc.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of N-Acetyl-S-phenyl-DL-cysteine-3,3-d2
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the proper disposal of N-Acetyl-S-phenyl-DL-cysteine-3,3-d2, a deuterated form of N-Acetyl-S-phenyl-DL-cysteine.
While this compound is listed as non-hazardous for transport, the unlabeled analogue, N-Acetyl-S-phenyl-L-cysteine, is known to be a combustible solid that can cause skin and eye irritation. Therefore, it is prudent to handle the deuterated compound with similar precautions. The disposal of deuterated compounds generally follows the same protocols as their unlabeled counterparts, as the primary hazard is associated with the molecule's chemical properties rather than the isotopic labeling.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to wear appropriate Personal Protective Equipment (PPE), including:
-
Chemical-resistant gloves (e.g., nitrile rubber)
-
Safety goggles or a face shield
-
A lab coat
Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol
Adherence to local, state, and federal regulations is mandatory for all chemical waste disposal. The following steps provide a general guideline for the proper disposal of this compound.
1. Unused or Expired Solid Compound:
-
Step 1: Containerization: Keep the compound in its original, securely sealed container. If the original container is compromised, place it inside a larger, compatible, and properly labeled secondary container.
-
Step 2: Labeling: Clearly label the container as "Hazardous Waste" (or as required by your institution's waste management program) and include the full chemical name: "this compound".
-
Step 3: Waste Segregation: Store the container in a designated hazardous waste accumulation area, segregated from incompatible materials. Based on the information for the unlabeled analogue, avoid storage with strong oxidizing agents.
-
Step 4: Professional Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company. Do not mix with other waste streams unless explicitly permitted by the disposal company.
2. Contaminated Labware and Materials (e.g., weigh boats, gloves, paper towels):
-
Step 1: Collection: Place all solid materials heavily contaminated with this compound into a designated, sealed, and clearly labeled hazardous waste bag or container.
-
Step 2: Sharps Disposal: Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container for hazardous waste.
-
Step 3: Decontamination: Decontaminate surfaces that have come into contact with the compound using an appropriate solvent (e.g., ethanol (B145695) or isopropanol) and absorbent materials. Dispose of the cleaning materials as hazardous waste.
3. Solutions Containing this compound:
-
Step 1: Containerization: Collect solutions in a dedicated, leak-proof, and clearly labeled hazardous waste container. The label should include the chemical name and approximate concentration.
-
Step 2: pH Neutralization: If the solution is acidic or basic, it may need to be neutralized to a pH between 6 and 9 before disposal, in accordance with your local regulations and the disposal company's requirements.
-
Step 3: Professional Disposal: Arrange for collection and disposal by a licensed hazardous waste management company. Do not pour solutions down the drain.
Quantitative Data Summary
For easy reference, the key physical and chemical properties of the unlabeled analogue, N-Acetyl-S-phenyl-L-cysteine, are summarized in the table below. These properties should be considered as a proxy for the deuterated compound in the absence of a specific Safety Data Sheet.
| Property | Value |
| Physical State | Solid |
| Appearance | White to off-white powder |
| Combustibility | Combustible Solid |
| Storage Class | 11 - Combustible Solids |
| Incompatible Materials | Strong oxidizing agents |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
Essential Safety and Operational Guide for Handling N-Acetyl-S-phenyl-DL-cysteine-3,3-d2
Hazard Identification and Classification:
While specific hazard classifications for N-Acetyl-S-phenyl-DL-cysteine-3,3-d2 are not available, the unlabelled analogue and similar compounds are considered hazardous. DL-Cysteine is classified as causing skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation.[1] It is also harmful if swallowed.[1] The signal word for DL-Cysteine is "Warning".[1]
Personal Protective Equipment (PPE)
A thorough risk assessment should precede the handling of this compound to ensure the appropriate selection of Personal Protective Equipment (PPE). Below is a summary of recommended PPE based on potential hazards.
| Protection Type | Recommended Equipment | Purpose |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles.[2] | To prevent eye contact with dust or splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[3] | To prevent skin contact. Inspect gloves for tears or punctures before each use.[3] |
| Lab coat or protective clothing.[4] | To prevent contamination of personal clothing. | |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher-level respirator.[2] | To be used in well-ventilated areas, especially if dust is generated.[2] |
Handling and Storage
Engineering Controls: Work should be conducted in a well-ventilated laboratory.[2] For procedures with a high likelihood of generating dust, a chemical fume hood or a glove box should be used.[2]
General Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.[5]
-
Wash hands and any exposed skin thoroughly after handling.[1]
-
Ensure adequate ventilation.[4]
Storage: Store in a dry, cool, and well-ventilated place.[4][5] Keep the container tightly closed.[1][4] The compound is stable if stored under recommended conditions.[6] After three years, it is recommended to re-analyze the compound for chemical purity before use.[6]
Emergency Procedures and First Aid
In case of accidental exposure, follow these first aid measures immediately.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with fresh running water for at least 15 minutes, holding the eyelids open.[2] Seek medical attention if irritation persists.[2] |
| Skin Contact | Immediately remove all contaminated clothing.[2] Flush the skin and hair with running water and soap, if available.[2] Seek medical attention if irritation occurs.[2] |
| Inhalation | Remove the individual from the contaminated area to fresh air.[2] If the person is not breathing, provide artificial respiration.[2] Seek medical attention.[2] |
| Ingestion | Rinse the mouth with water.[2] Call a poison center or doctor for treatment advice.[2] |
Disposal Plan
Dispose of contents and container to an approved waste disposal plant.[1] Contaminated packaging should be treated as the product itself. Follow all applicable local, state, and federal regulations for hazardous waste disposal. Do not allow the chemical to enter drains, surface water, or ground water.[5]
Experimental Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
